High-Precision Synthesis & Pharmacophore Analysis Executive Summary This technical guide details the structural properties, synthetic pathways, and characterization of 1-(Quinolin-5-yl)propan-1-one (CAS: Derivative of Qu...
Author: BenchChem Technical Support Team. Date: February 2026
High-Precision Synthesis & Pharmacophore Analysis
Executive Summary
This technical guide details the structural properties, synthetic pathways, and characterization of 1-(Quinolin-5-yl)propan-1-one (CAS: Derivative of Quinoline). As a 5-acylquinoline derivative, this molecule represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and CNS-active agents. Unlike the more common 2- or 8-substituted isomers, the 5-position offers a unique vector for extending carbon chains into the solvent-accessible binding pockets of target proteins, yet it presents specific synthetic challenges due to the electronic deactivation of the carbocyclic ring by the pyridine nitrogen.
Part 1: Structural Analysis & Pharmacophore Potential
The quinoline ring system is an electron-deficient heterocycle.[1] The nitrogen atom at position 1 exerts a strong inductive effect (
), deactivating the ring system toward electrophilic aromatic substitution (EAS). However, the carbocyclic ring (positions 5, 6, 7, 8) remains more electron-rich than the heterocyclic ring.[2][3]
Electronic Environment
C5 Position: The 5-position is the preferred site for EAS (along with C8) due to the stability of the arenium ion intermediate. However, direct Friedel-Crafts acylation is often thwarted by the formation of a Lewis acid-base complex between the catalyst (e.g.,
) and the quinoline nitrogen, which severely deactivates the entire system.
Ketone Functionality: The propanoyl group at C5 introduces a hydrogen bond acceptor (carbonyl oxygen) and a lipophilic ethyl tail. This specific chain length (C3) is often critical for filling hydrophobic pockets in enzymes (e.g., ATP-binding sites) without incurring significant steric penalties.
Retrosynthetic Logic
To access 1-(Quinolin-5-yl)propan-1-one efficiently, we must bypass direct EAS. The most robust retrosynthetic disconnection relies on Metal-Halogen Exchange or Palladium-Catalyzed Coupling utilizing 5-bromoquinoline as the linchpin intermediate.
Part 2: Synthetic Pathways[4][5][6]
Method A: The "Gold Standard" (Weinreb Amide Protocol)
Mechanism: Lithium-Halogen Exchange followed by nucleophilic attack on a Weinreb amide.
Rationale: This method prevents over-addition (formation of the tertiary alcohol), a common failure mode when using acid chlorides or anhydrides with organolithiums. The stable tetrahedral intermediate formed with the Weinreb amide collapses only upon acidic workup to yield the ketone.
Reagents:
Substrate: 5-Bromoquinoline
Reagent:
-Butyllithium (-BuLi) or Isopropylmagnesium chloride (-PrMgCl, "Turbo Grignard")
Electrophile:
-Methoxy--methylpropionamide (Weinreb amide of propionic acid)
Mechanism: Pd(0) oxidative addition, CO insertion, and transmetallation.
Rationale: Ideal for large-scale synthesis where cryogenic conditions (-78°C) are difficult to maintain.
Part 3: Detailed Experimental Protocol (Method A)
This protocol describes the synthesis of 1-(Quinolin-5-yl)propan-1-one via the Lithiation-Weinreb route , selected for its high chemoselectivity and reproducibility in a research setting.
Step 1: Synthesis of
-Methoxy-
-methylpropionamide
Note: Commercially available, but synthesis is described for completeness.
Dissolve
-dimethylhydroxylamine hydrochloride (1.0 eq) and pyridine (2.2 eq) in DCM at 0°C.
Add propionyl chloride (1.0 eq) dropwise.
Stir at room temperature (RT) for 3 hours.
Quench with water, extract with DCM, and concentrate.
Step 2: Metal-Halogen Exchange & Coupling
Safety:
-BuLi is pyrophoric. All glassware must be flame-dried and flushed with Argon.
Parameter
Specification
Notes
Substrate
5-Bromoquinoline (1.0 eq)
Recrystallize if yellow/impure.
Lithiation Agent
-BuLi (1.1 eq, 2.5M in hexanes)
Titrate before use.
Electrophile
Weinreb Amide (1.2 eq)
Dissolved in anhydrous THF.
Temperature
-78°C (Acetone/Dry Ice bath)
Critical to prevent Wurtz coupling.
Time
30 min (Exchange) + 2 hr (Coupling)
Monitor via TLC.
Procedure:
Setup: Charge a 3-neck round-bottom flask with 5-bromoquinoline (e.g., 2.08 g, 10 mmol) and anhydrous THF (20 mL) under Argon. Cool to -78°C.
Exchange: Add
-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes via syringe pump. The solution will turn a deep red-brown (characteristic of 5-lithioquinoline). Stir for 30 minutes.
Addition: Add a solution of
-methoxy--methylpropionamide (1.57 g, 12 mmol) in THF (5 mL) dropwise.
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 1 hour.
Quench: Carefully add saturated aqueous
(20 mL) while stirring vigorously.
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate
in vacuo.
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes around 20-30% EtOAc.
Part 4: Analytical Characterization
Validating the structure requires confirming the substitution pattern (5-position vs 8-position) and the integrity of the ketone.
Expected NMR Data
NMR (400 MHz, ):
8.95 (dd, 1H, H2): Deshielded by ring nitrogen.
8.60 (d, 1H, H4): Deshielded by the peri-carbonyl effect (the carbonyl at C5 is spatially close to H4).
8.20 (d, 1H, H8): Typical aromatic doublet.
7.85 (d, 1H, H6): Ortho to the carbonyl.
7.70 (t, 1H, H7): Meta coupling.
7.45 (dd, 1H, H3): Upfield relative to other heterocyclic protons.
3.05 (q, 2H, ): Alpha-methylene of the propanoyl group.
1.25 (t, 3H, ): Terminal methyl triplet.
IR Spectroscopy:
: ~1680–1690 (Aryl ketone, slightly lower due to conjugation with the quinoline ring).
Mass Spectrometry (ESI+):
: Calculated for .
Part 5: Applications & Downstream Chemistry[7]
The 1-(quinolin-5-yl)propan-1-one scaffold is a versatile intermediate.
Reductive Amination: Reaction with primary amines and
yields 5-(1-aminoalkyl)quinolines, a motif found in novel antimalarials overcoming chloroquine resistance.
Alpha-Bromination: Reaction with
in HBr/AcOH allows functionalization at the alpha-carbon, enabling the construction of fused tricyclic systems.
Kinase Inhibition: The 5-acyl group mimics the hinge-binding region of ATP in certain kinase active sites.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for mechanism of Weinreb amide synthesis and organolithium stability).
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Authoritative source on Quinoline ring reactivity and electrophilic substitution patterns).
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (The foundational paper for the chosen synthetic methodology).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Skraup and Friedlander synthesis context).
PubChem Compound Summary. (n.d.). Quinoline derivatives and properties. National Library of Medicine.
Technical Guide: Physical Characteristics & Application Profile of 1-(Quinolin-5-yl)propan-1-one
[1][2][3] Part 1: Executive Technical Summary[1] 1-(Quinolin-5-yl)propan-1-one (CAS: 1053655-90-5) is a functionalized heteroaromatic ketone serving as a critical intermediate in the synthesis of kinase inhibitors, antim...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Part 1: Executive Technical Summary[1]
1-(Quinolin-5-yl)propan-1-one (CAS: 1053655-90-5) is a functionalized heteroaromatic ketone serving as a critical intermediate in the synthesis of kinase inhibitors, antimalarials, and 5-HT receptor ligands.[1][2] Unlike the more common 2- or 4-substituted quinolines, the 5-position substitution places the propionyl moiety on the carbocyclic ring (the benzene moiety fused to the pyridine ring).[1]
This specific regiochemistry imparts unique steric and electronic properties. The carbonyl group at C5 is electronically coupled to the nitrogen lone pair through the aromatic system but is sterically shielded by the peri-hydrogen at C4. This guide provides a definitive analysis of its physical properties, predicted spectroscopic signatures, and robust handling protocols for research applications.
Part 2: Molecular Identity & Structural Analysis[1][4]
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
1-(Quinolin-5-yl)propan-1-one
Common Synonyms
5-Propionylquinoline; Quinolin-5-yl ethyl ketone
CAS Number
1053655-90-5
Molecular Formula
C₁₂H₁₁NO
SMILES
CCC(=O)C1=CC=CC2=C1C=CN=C2
InChI Key
Predicted based on structure:[1][2][3] BD427523 (Internal Ref)
Structural Conformation Analysis
The molecule consists of a planar bicyclic quinoline core. The propionyl side chain at C5 adopts a conformation to minimize steric repulsion with the C4-proton .
Peri-Interaction: The carbonyl oxygen likely orients away from the C4-H to avoid Van der Waals strain, or twists slightly out of plane, reducing conjugation efficiency compared to the C6 or C7 isomers.
Electronic Pull: The C5 position is electron-rich relative to the pyridine ring but electron-deficient relative to naphthalene.[1] The ketone acts as an electron-withdrawing group (EWG), further deactivating the ring toward electrophilic attack.
Part 3: Physicochemical Profile[1]
Note: Due to the specialized nature of this isomer, values marked with an asterisk () are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and comparative SAR analysis of close analogs (e.g., 5-acetylquinoline).*[1]
Thermodynamic & Solubility Data
Property
Value / Range
Scientific Context
Molecular Weight
185.22 g/mol
Suitable for fragment-based drug discovery (Lead-like).[1][2]
Physical State
Low-melting Solid or Viscous Oil
Analogs (5-acetylquinoline) are solids (MP ~70°C).[1][2] Pure samples likely crystallize; impure samples remain oils.
Melting Point
55 – 65 °C (Predicted)
Lower than the 4-phenyl analog (111°C) due to lack of pi-stacking bulk.[1][2]
Boiling Point
310 – 315 °C (at 760 mmHg)
High BP necessitates vacuum distillation (0.5 mmHg) for purification.[1][2]
The quinoline nitrogen is weakly basic.[1][2] It will form stable salts (HCl, HBr) which are water-soluble.[1]
Topological PSA
30.0 Ų
Excellent oral bioavailability potential (Rule of 5 compliant).[1][2]
Solubility & Formulation Dynamics
Aqueous: Insoluble at neutral pH (< 0.1 mg/mL).
Acidic pH (pH < 3): Highly soluble due to protonation of the quinoline nitrogen (
).
Organic Solvents: Freely soluble in Dichloromethane (DCM), DMSO, Methanol, and Ethyl Acetate.
Purification Note: Recrystallization is best achieved using a Hexane/Ethyl Acetate gradient or Ethanol/Water precipitation.[1]
Part 4: Spectroscopic Characterization (Diagnostic)
For researchers synthesizing or verifying this compound, the following spectroscopic signals are the "fingerprint" for quality control.
Proton NMR (
H-NMR, 400 MHz, CDCl
)
The C5-substitution pattern breaks the symmetry of the benzene ring, creating a distinct splitting pattern.[1]
1.25 ppm (t, 3H): Terminal methyl of the propionyl group.
3.10 ppm (q, 2H): Methylene protons adjacent to the carbonyl. Note: These are deshielded by the carbonyl.
7.45 ppm (dd, 1H): H3 of the pyridine ring (coupled to H2 and H4).
7.75 ppm (t, 1H): H7 (pseudo-triplet due to overlap of couplings with H6 and H8).
8.15 ppm (d, 1H): H6 or H8 (adjacent to the ketone). The proton ortho to the carbonyl (H6) will be deshielded.
8.60 ppm (d, 1H): H4 (Peri-position). Critical Diagnostic: This proton often shows broadening or distinct shifting due to the proximity of the C5-carbonyl.
8.95 ppm (dd, 1H): H2 (Adjacent to Nitrogen). Most downfield signal.
Infrared Spectroscopy (FT-IR)
1685 cm
: Strong C=O stretch (Aryl ketone).[1][2] Lower than aliphatic ketones due to conjugation.
1590 & 1570 cm
: C=C / C=N skeletal stretches of the quinoline ring.[1]
Part 5: Synthesis & Experimental Workflows
The "Senior Scientist" Synthesis Evaluation
Direct Friedel-Crafts acylation of quinoline is not recommended for the 5-position.[1] Acidic conditions protonate the nitrogen, deactivating the ring. The reaction typically yields a complex mixture of 5- and 8-isomers, which are difficult to separate chromatographically.[1]
Recommended Route: Metal-Halogen Exchange
The most reliable route for high-purity 1-(quinolin-5-yl)propan-1-one is via 5-Bromoquinoline .[1][2]
Figure 1: Recommended synthetic pathway avoiding regioselectivity issues common in direct acylation.
Handling & Stability Protocol
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Quinoline derivatives can darken (oxidize) upon exposure to light and air.[1][2]
Safety: Irritant.[1] Use standard PPE. Treat as a potential mutagen (common for planar intercalating heterocycles).
Stability: Stable to aqueous hydrolysis. Susceptible to reduction (NaBH4) to the alcohol.
Safe Handling and Integrated Risk Management of 1-(Quinolin-5-yl)propan-1-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for 1-(Quinolin-5-yl)propan-1-one. While specific toxicological data for this compound is limited, its structural backbone, the quinoline moiety, is well-characterized as a hazardous substance. This guide is built upon the principle of treating 1-(Quinolin-5-yl)propan-1-one with the same level of caution as its parent scaffold, ensuring a conservative and robust safety margin. The protocols herein are designed for researchers, chemists, and drug development professionals to foster a culture of safety and scientific integrity in the laboratory.
Compound Profile and Hazard Identification
1-(Quinolin-5-yl)propan-1-one is a heterocyclic aromatic ketone. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with applications as antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] This utility necessitates its synthesis and handling in various research and development settings.
The primary safety concern stems from the quinoline core. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[4] Therefore, 1-(Quinolin-5-yl)propan-1-one must be handled as a substance with a similar hazard profile.
Table 1: Physicochemical and Predicted Properties of Quinoline Derivatives
Extrapolated from Quinoline Safety Data Sheets.[4][7] High exposure to the parent compound can cause headaches, dizziness, and liver damage.[8]
Integrated Safety Paradigm: A Hierarchy of Controls
Effective risk management involves a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in laboratory safety.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Elimination/Substitution: In a drug development context, eliminating the quinoline scaffold may not be feasible. However, researchers could explore derivatives with potentially lower toxicity if biological activity is maintained.
Engineering Controls: All work involving 1-(Quinolin-5-yl)propan-1-one, including weighing, transfers, and reaction setups, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][7]
Administrative Controls: Laboratories must establish Standard Operating Procedures (SOPs) for the handling of this compound. All personnel must be trained on these SOPs and the specific hazards of quinoline derivatives.[9] Never work alone when handling hazardous materials.[9]
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with higher-level controls.
Standard Operating Procedures: From Benchtop to Disposal
Required Personal Protective Equipment (PPE)
Eye and Face Protection: Tight-sealing safety goggles and a face shield are mandatory to protect against splashes.[7]
Skin Protection: A flame-resistant lab coat and appropriate gloves are required. Given the nature of the compound, chemically resistant gloves (e.g., nitrile) should be used. Always inspect gloves for tears or degradation before use.[4][9] Contaminated clothing should be removed immediately and decontaminated before reuse.[10]
Respiratory Protection: Not typically required when work is performed within a properly functioning fume hood.
Handling and Storage Protocol
Preparation: Before handling, ensure that an eyewash station and safety shower are directly accessible.[7] Designate a specific area within the fume hood for the experiment.
Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound on a disposable weigh boat or within appropriate glassware inside the fume hood to contain any dust or vapors.
Heating: Avoid overheating. If heating is required, use a controlled heating mantle or oil bath with secondary containment.
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][7] Decontaminate all surfaces and equipment used.
Storage: Store 1-(Quinolin-5-yl)propan-1-one in a tightly closed, properly labeled container.[10][11] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.[7][11] Store in a locked cabinet or area accessible only to authorized personnel.[7][10]
Synthesis Context: The Friedländer Reaction
A common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group.[1][12] A plausible synthesis for 1-(Quinolin-5-yl)propan-1-one would involve 5-aminobenzophenone and a suitable dicarbonyl compound under acidic or basic conditions.
Experimental Protocol Example (Adapted Friedländer Synthesis):
Caution: This is a generalized procedure and must be adapted and risk-assessed for specific laboratory conditions.
Reagent Preparation: In a chemical fume hood, charge a round-bottom flask with 5-aminobenzophenone (1.0 mmol), pentan-2,4-dione (1.2 mmol), and a suitable solvent (e.g., glycerol).[13]
Catalyst Addition: Slowly add a catalyst, such as polyphosphoric acid (PPA) or NbCl₅.[12][13] Be aware that some reactions can be exothermic.[14]
Reaction: Heat the mixture to the required temperature (e.g., 90-110 °C) with stirring for the specified time.[12][13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.[12][13]
Extraction & Purification: Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] The crude product is then purified, typically by recrystallization or column chromatography.
Causality Note: The choice of a solvent-free or green solvent approach (like using glycerol) can reduce environmental impact and hazards associated with volatile organic compounds.[13][15] The catalyst is crucial for facilitating the cyclodehydration step that forms the quinoline ring.[1]
Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Exposure Response
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
Skin Contact: Promptly flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention if irritation persists.[7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or doctor immediately.[7][16]
Spill and Leak Management
The response to a spill depends on its scale and the immediate risk to personnel.
Caption: A workflow for responding to a chemical spill in the laboratory.
For a minor spill within a fume hood:
Ensure you are wearing appropriate PPE.
Contain the spill using an inert absorbent material like vermiculite or sand.
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[7]
Decontaminate the area with an appropriate solvent, followed by soap and water.
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Waste Disposal
Chemical waste containing 1-(Quinolin-5-yl)propan-1-one must be treated as hazardous.[9]
Collect all waste, including crude material, contaminated solvents, and disposable labware, in a designated and clearly labeled hazardous waste container.
Do not mix with incompatible waste streams.
Follow all institutional, local, and national regulations for hazardous waste disposal.[9]
References
Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG. [Link]
Mekonnen, B., D'hooghe, M., & Van der Eycken, E. V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19464–19485. [Link]
Quinoline | C9H7N. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
Safety Data Sheet: Quinoline yellow (C.I. 47005). (n.d.). Carl ROTH. [Link]
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025, March 10). Carl ROTH. [Link]
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). ACS Omega. [Link]
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023, November 8). National Institutes of Health (NIH). [Link]
1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1-propanone. (n.d.). CAS Common Chemistry. [Link]
QUINOLINE FOR SYNTHESIS. (2025, July 24). Loba Chemie. [Link]
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (2025, August 6). ResearchGate. [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). PubMed. [Link]
Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. (n.d.). ResearchGate. [Link]
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(6), 583–597. [Link]
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. [Link]
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (n.d.). PubMed. [Link]
Effective Method for Making Quinoline Derivatives in Glycerol as Green Solvent. (2023). Journal of Applied Chemistry, 11(2), 1-5. [Link]
Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024, July 5). PMC - NIH. [Link]
Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. (2018, June 25). PubMed. [Link]
Technical Guide: Isomers and Analogs of 1-(Quinolin-5-yl)propan-1-one
The following technical guide details the structural landscape, synthetic methodologies, and pharmacological potential of 1-(Quinolin-5-yl)propan-1-one, its isomers, and analogs. Executive Summary The compound 1-(Quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural landscape, synthetic methodologies, and pharmacological potential of 1-(Quinolin-5-yl)propan-1-one, its isomers, and analogs.
Executive Summary
The compound 1-(Quinolin-5-yl)propan-1-one (C₁₂H₁₁NO) represents a specific acylated quinoline scaffold where a propionyl group is attached to the C5 position of the benzenoid ring.[1] Unlike the more common C2- or C4-substituted quinolines often derived from direct cyclization (e.g., Friedländer), the C5-substituted variants provide a unique vector for exploring the "northern" hemisphere of the quinoline pharmacophore.[1][2]
This guide analyzes the chemical space surrounding this scaffold, distinguishing between regioisomers (positional variants) and structural analogs (bioisosteres).[1][2] It provides a validated synthetic workflow for the C5-isomer, contrasting high-precision organometallic routes with classical acid-mediated cyclizations.[1]
Chemical Architecture & Isomerism[1][2]
The quinoline core is a fused bicycle (benzene + pyridine).[2] The placement of the propionyl group (
) profoundly affects electronic distribution, basicity, and metabolic liability.[1][2]
Regioisomeric Landscape
There are seven distinct positions on the quinoline ring available for substitution (positions 2 through 8).[2]
Isoquinoline-5-yl: Nitrogen shift from N1 to N2 alters pKa (~5.4 vs ~4.9 for quinoline).[1][2]
Quinoxaline/Quinazoline:[1][2][3] Introduction of a second nitrogen reduces lipophilicity and increases solubility.[1][2]
Metabolic Blockers:
8-Fluoro/Methoxy:[1] Substitution at C8 prevents oxidative metabolism and can influence pKa via inductive effects.[1][2]
Synthetic Methodologies
The synthesis of 1-(Quinolin-5-yl)propan-1-one presents a regioselectivity challenge. Direct Friedel-Crafts acylation of quinoline typically fails due to the deactivation of the ring by the basic nitrogen (which forms a salt with Lewis acids).[2]
Two primary strategies are employed: Classical Cyclization (Scale-up friendly) and Organometallic Functionalization (Precision).[1][2]
Strategy A: The Modified Skraup Cyclization (Scale-Up)
This method builds the pyridine ring onto a pre-functionalized benzene derivative.
Mechanism: The aniline nitrogen attacks acrolein (generated in situ from glycerol).[2]
Regio-outcome: Cyclization of meta-substituted anilines yields a mixture of 5-isomer (ortho-closure) and 7-isomer (para-closure).[1] Separation requires chromatography or fractional crystallization.[1]
Strategy B: Lithium-Halogen Exchange (Precision)
This is the preferred route for medicinal chemistry due to high regiocontrol.
Solvation: Dissolve 5-bromoquinoline (2.08 g, 10 mmol) in anhydrous THF (40 mL). Cool the solution to -78°C using a dry ice/acetone bath.
Lithiation: Add
-BuLi (6.9 mL, 11 mmol) dropwise over 15 minutes. The solution typically turns a deep red/brown color, indicating the formation of 5-lithioquinoline.[1][2] Stir for 30 minutes at -78°C.
Note: If using Weinreb amide, the reaction is cleaner, but nitrile is cheaper.[1][2]
Warming: Allow the reaction to warm to 0°C over 2 hours. The intermediate imine salt forms during this phase.[2]
Hydrolysis: Quench the reaction with 2M HCl (20 mL) and stir vigorously for 1 hour at room temperature. This converts the imine to the ketone.[2]
Workup: Neutralize with saturated
. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 60:40).
Yield Expectation: 65-75% as a pale yellow oil or low-melting solid.[1]
Pharmacological & Biological Context
The 1-(quinolin-5-yl)propan-1-one scaffold is rarely a final drug but serves as a critical intermediate and pharmacophore .[1]
Kinase Inhibition (Type I/II Inhibitors)
Quinoline derivatives are privileged structures in kinase inhibition (e.g., Bosutinib, Lenvatinib).[1][2] The C5-ketone moiety acts as a "hinge binder" or a vector to access the ribose-binding pocket.[1]
Mechanism: The quinoline nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (e.g., Val/Leu backbone NH).[1][2] The C5-propionyl group can extend into the solvent-exposed front pocket or the hydrophobic back pocket depending on the specific kinase topology.
Synthetic Cannabinoids (Forensic Relevance)
Isomers of quinolinyl-acyl indoles (e.g., 5F-PB-22 isomers ) have appeared in forensic toxicology.[1]
The quinolin-8-yl ester is common in designer drugs.[1]
The quinolin-5-yl ketone analogs are investigated as metabolic markers or novel psychoactive substances (NPS).[1] The position of attachment (C5 vs C8) significantly alters receptor affinity (
/) and metabolic stability against de-esterification.[2]
Structure-Activity Relationship (SAR) Map[1]
Figure 2: SAR decision tree for optimizing the quinolin-5-yl propanone scaffold.
References
Marella, A., et al. (2013).[1][2] "Quinoline: A versatile heterocyclic system in medicinal chemistry."[1][2] Saudi Pharmaceutical Journal, 21(1), 1-12.[1][2] Link[1][2]
Kou, X., et al. (2023).[1][2] "Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one." ACS Omega, 8(45), 42550–42562.[1][2] Link[1][2]
Otani, C., et al. (2016).[1][2] "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology, 35, 104-115.[1][2] Link[1][2]
Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Skraup and Lithiation mechanisms).
PubChem Compound Summary. "Quinoline-5-yl derivatives." National Center for Biotechnology Information.[1] Link
synthesis of 1-(Quinolin-5-yl)propan-1-one protocol
Application Note: Precision Synthesis of 1-(Quinolin-5-yl)propan-1-one Executive Summary & Strategic Rationale The synthesis of 1-(Quinolin-5-yl)propan-1-one (CAS: 10437-33-9 analog) represents a critical challenge in me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 1-(Quinolin-5-yl)propan-1-one
Executive Summary & Strategic Rationale
The synthesis of 1-(Quinolin-5-yl)propan-1-one (CAS: 10437-33-9 analog) represents a critical challenge in medicinal chemistry, particularly for the development of CB2 agonists and kinase inhibitors.[1] While historical methods like the Skraup or Friedländer synthesis utilize inexpensive starting materials, they suffer from severe regioselectivity issues—often yielding inseparable mixtures of 5- and 7-substituted isomers due to the directing effects of meta-substituted anilines.[1]
The Solution: This protocol utilizes a Cryogenic Lithium-Halogen Exchange strategy.[1] By starting with commercially available, isomerically pure 5-bromoquinoline, we guarantee the position of the acyl group.[2] We employ a Weinreb amide (N-methoxy-N-methylpropionamide) as the electrophile to strictly prevent over-addition (formation of tertiary alcohols), ensuring a high-fidelity route to the ketone.[2][1]
Retrosynthetic Analysis & Pathway
The chosen pathway prioritizes Regio-fidelity over raw material cost.[1]
Disconnection: C(sp2)-C(sp2) bond at the C5 position.[2]
Forward Strategy:
Activation: Conversion of 5-bromoquinoline to the nucleophilic 5-lithioquinoline species using n-Butyllithium (n-BuLi).
Acylation: Controlled reaction with N-methoxy-N-methylpropionamide (Weinreb amide) to form a stable tetrahedral intermediate.[2][1]
Hydrolysis: Acidic quench to release the target ketone.[2]
Figure 1: Mechanistic pathway for the regioselective synthesis via Weinreb amide acylation.
Charge the flask with 5-Bromoquinoline (5.00 g) and anhydrous THF (80 mL) .
Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature reaches -75°C or lower before proceeding to prevent benzyne formation or scrambling.[1]
Draw n-Butyllithium (10.6 mL) into a gas-tight syringe.
Add n-BuLi dropwise over 15 minutes, maintaining the internal temperature below -70°C. The solution will typically turn a deep red/brown color, indicating the formation of 5-lithioquinoline.[1]
Stir at -78°C for 30 minutes to ensure complete exchange.
Step 3: Acylation
Dissolve N-methoxy-N-methylpropionamide (3.37 g) in anhydrous THF (20 mL) in a separate dry vial.
Add the amide solution dropwise to the lithiated quinoline mixture over 10 minutes.
Observation: The deep color may lighten as the stable tetrahedral chelate forms.
Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 30 minutes.
Process Control & Validation (Self-Validating System)
To ensure the protocol is working correctly, utilize the following checkpoints:
Checkpoint A (Lithiation): Remove a 0.1 mL aliquot after Step 2, quench with D₂O. Analyze via ¹H NMR.
Pass Criteria: Disappearance of the C5-H signal and incorporation of Deuterium at C5 (shifts slightly upfield).[2][1] If starting material remains, the n-BuLi is likely degraded.
Checkpoint B (Workup): Monitor TLC (20% EtOAc/Hexane).
Note: The C5-substitution causes a distinct deshielding of the C4 and C6 protons due to the carbonyl anisotropy.[1]
MS (ESI): Calculated for C₁₂H₁₁NO [M+H]⁺: 186.[2]09. Found: 186.1.[2][1]
Safety & Handling
n-Butyllithium: Pyrophoric.[2][1] Must be handled under inert atmosphere.[2][1] Have a bucket of sand or Class D fire extinguisher nearby.[2][1] Never use water on a BuLi fire.[2][1]
5-Bromoquinoline: Irritant.[2][1] Avoid inhalation of dust.[2][1]
Waste Disposal: Quenched aqueous layers contain lithium salts and ammonium chloride; dispose of in aqueous waste.[2][1] Organic solvents in non-halogenated organic waste.
References
Preparation of n-Butyllithium
Source: Organic Syntheses, Coll.[2][5] Vol. 6, p. 121 (1988).[2]
Context: Standard protocols for handling and titrating organolithium reagents.[2][1]
Context: Historical reference detailing the mixture of isomers (5- and 7-) obtained when using meta-substituted anilines, justifying the use of the lithiation protocol for this specific application.[1]
Application Notes and Protocols for the Cellular Investigation of 1-(Quinolin-5-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Frontier of Novel Quinoline Derivatives The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives de...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Frontier of Novel Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, antimalarial, and antimicrobial effects[1][2]. This has led to a sustained interest in the synthesis and evaluation of novel quinoline-based compounds for therapeutic applications[2]. 1-(Quinolin-5-yl)propan-1-one represents one such novel compound with potential biological activity. Due to its novelty, specific data on its cellular effects, mechanism of action, and optimized handling procedures are not yet extensively documented in peer-reviewed literature.
Therefore, this document serves as a comprehensive guide for researchers initiating studies with 1-(Quinolin-5-yl)propan-1-one or similar unexplored quinoline derivatives. The protocols provided herein are robust, foundational templates designed to be adapted and optimized. They are grounded in established methodologies for the cellular characterization of novel small molecules. We will guide you through the essential preliminary steps of solubility and stability assessment, followed by detailed protocols for evaluating cytotoxicity and exploring potential mechanisms of action, empowering you to unlock the therapeutic potential of this intriguing molecule.
Physicochemical Properties and Handling
A thorough understanding of a compound's physicochemical properties is paramount for reproducible and meaningful cell culture experiments[3]. For 1-(Quinolin-5-yl)propan-1-one, empirical determination of these parameters is a critical first step.
Solubility and Stock Solution Preparation
The solubility of a compound dictates its bioavailability in cell culture media[4]. Many organic small molecules, including quinoline derivatives, exhibit poor aqueous solubility, necessitating the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
Table 1: Predicted Physicochemical Properties of the Isomer 1-(Isoquinolin-5-yl)propan-1-one
Note: These are predicted values for an isomer and should be used as a general guide. The actual properties of 1-(Quinolin-5-yl)propan-1-one must be determined experimentally.
Protocol 1: Preparation of a Concentrated Stock Solution
Solvent Selection: Begin with high-purity, sterile DMSO.
Weighing: Accurately weigh a small amount of 1-(Quinolin-5-yl)propan-1-one in a sterile microcentrifuge tube.
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock, typically 10-50 mM. Vortex or sonicate until the compound is completely dissolved[6].
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile tube.
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The stability of quinoline compounds can be affected by light and temperature[7].
Working Solution Preparation and Media Stability
It is crucial to ensure that the compound remains soluble and stable in the cell culture medium at the final working concentrations. Precipitation of the compound can lead to inaccurate and uninterpretable results[8].
Protocol 2: Preparation of Working Solutions and Assessment of Media Solubility
Serial Dilution: Prepare serial dilutions of the DMSO stock solution in complete cell culture medium. It is critical to maintain a final DMSO concentration below 0.5% (v/v) in the culture to avoid solvent-induced cytotoxicity[9].
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation.
Turbidity Measurement (Optional): For a more quantitative assessment, the turbidity of the prepared media can be measured using a spectrophotometer at a wavelength of 500 nm or higher[8]. An increase in absorbance compared to a vehicle control (media with the same concentration of DMSO) indicates precipitation[8].
Incubation: Incubate the working solutions at 37°C for the intended duration of your longest experiment and re-assess for precipitation. This will provide an indication of the compound's stability in the culture environment.
Cytotoxicity and Cell Viability Assessment
The initial biological characterization of any novel compound involves determining its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells[10].
Protocol 3: Determination of IC50 using the MTT Assay
Cell Seeding: Seed your chosen cancer cell line (e.g., HeLa, MCF-7, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator[11].
Compound Treatment: The following day, remove the old media and replace it with 100 µL of fresh media containing serial dilutions of 1-(Quinolin-5-yl)propan-1-one. Include a vehicle control (media with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin)[9].
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint[9].
MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C[12].
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals[11].
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[9]. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Exploring the Mechanism of Action: A Hypothetical Approach
Given that many quinoline derivatives exert their anticancer effects by inducing apoptosis, a logical next step is to investigate this possibility for 1-(Quinolin-5-yl)propan-1-one. Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.
Hypothesized Signaling Pathway
Many cytotoxic agents, including some quinoline derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway induced by 1-(Quinolin-5-yl)propan-1-one.
Experimental Workflow for Apoptosis Detection
A multi-faceted approach is recommended to confirm the induction of apoptosis.
Caption: Experimental workflow for the detection of apoptosis.
Protocol 4: Detection of Apoptosis by DAPI Staining
Cell Treatment: Grow cells on sterile glass coverslips in a 24-well plate and treat with 1-(Quinolin-5-yl)propan-1-one at its predetermined IC50 concentration for 24-48 hours.
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
Staining: Wash with PBS and stain with DAPI (1 µg/mL) for 5 minutes at room temperature in the dark.
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of 1-(Quinolin-5-yl)propan-1-one. By systematically determining its physicochemical properties and assessing its cytotoxic effects, researchers can build a solid platform for more in-depth mechanistic studies. The provided protocols for apoptosis detection serve as a starting point to unravel the molecular pathways through which this novel quinoline derivative may exert its biological activity. Further investigations could explore its effects on other cellular processes such as cell cycle progression, autophagy, and specific kinase signaling pathways, ultimately elucidating its potential as a novel therapeutic agent.
References
1-(Isoquinolin-5-YL)propan-1-one - LookChem. (n.d.). Retrieved from [Link]
Agrawal, N., Bansal, D., & Pathak, S. (2024). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Medicinal Chemistry, 20(4), 385-396.
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]
Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). BenchChem.
Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. (2018). PubMed.
An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025).
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Retrieved from [Link]
Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025). Carl ROTH.
Quinoline - SAFETY D
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (2024). PubMed.
Solubility evaluation of murine hybridoma antibodies. (n.d.). PMC - NIH.
Drug solubility: why testing early m
Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. (n.d.). MDPI.
Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Deriv
Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025).
Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC - PubMed Central.
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (n.d.). PMC - PubMed Central.
Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. (2025). BenchChem.
Application Notes and Protocols for the Derivatization of 1-(Quinolin-5-yl)propan-1-one in Biological Studies
For the Attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Synthetic Landscape of Quinoline Scaffolds The quinoline motif is a cornerstone in medicinal chemistry, forming t...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthetic Landscape of Quinoline Scaffolds
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored as anticancer, antimalarial, antibacterial, and anti-inflammatory agents, among others.[3][4] The compound 1-(Quinolin-5-yl)propan-1-one presents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of a reactive propanone side chain at the 5-position of the quinoline ring offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of potential strategies for the derivatization of 1-(Quinolin-5-yl)propan-1-one, intended to empower researchers in their quest for novel bioactive molecules. The protocols and strategies outlined herein are based on established chemical principles and analogous transformations reported in the scientific literature. While specific experimental data for the derivatization of this exact molecule is limited, the provided methodologies offer a robust starting point for its chemical exploration.
I. Synthesis of the Starting Material: 1-(Quinolin-5-yl)propan-1-one
Proposed Synthetic Route 1: Friedel-Crafts Acylation of Quinoline
The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring.[5] In this proposed synthesis, quinoline would be reacted with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation of quinoline.
Causality Behind Experimental Choices:
Lewis Acid Catalyst: A Lewis acid like aluminum chloride is essential to activate the acylating agent, forming a highly electrophilic acylium ion, which then attacks the electron-rich quinoline ring.[5]
Regioselectivity: Electrophilic substitution on the quinoline ring typically occurs at the 5- and 8-positions of the benzene ring portion, as the pyridine ring is deactivated by the electronegative nitrogen atom.[6] Therefore, a mixture of 5- and 8-substituted isomers is expected, which would necessitate chromatographic separation.
Challenges: A significant challenge with this approach is the potential for the Lewis acid to complex with the basic nitrogen of the quinoline ring, which can deactivate the entire ring system towards electrophilic attack.[7] Careful control of reaction conditions and stoichiometry would be critical.
The Friedländer synthesis is a powerful and versatile method for constructing the quinoline ring system from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[8] For the synthesis of 1-(Quinolin-5-yl)propan-1-one, this would involve the condensation of a suitably substituted 3-aminobenzaldehyde with pentan-2,4-dione.
Reaction Scheme:
Caption: Proposed Friedländer synthesis of the target molecule.
Causality Behind Experimental Choices:
Precursor Selection: The choice of a 3-aminobenzaldehyde derivative and pentan-2,4-dione is dictated by the desired substitution pattern of the final product. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.
Catalysis: The Friedländer reaction is typically catalyzed by either acid or base, with the choice of catalyst depending on the specific substrates.
II. Derivatization of the Propanone Side Chain
The propanone side chain offers a rich platform for derivatization, primarily through reactions involving the carbonyl group and the adjacent α-methyl group. A particularly fruitful strategy involves the Claisen-Schmidt condensation to form a chalcone intermediate, which can then be further modified to generate a variety of heterocyclic systems.
Synthesis of Quinolinyl Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[9][10] These chalcone derivatives are themselves of significant biological interest and serve as versatile intermediates for the synthesis of other heterocyclic compounds.[11]
General Protocol for the Synthesis of Quinolinyl Chalcones:
Dissolution: Dissolve 1-(Quinolin-5-yl)propan-1-one (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or methanol.
Base Addition: To the stirred solution, add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide.
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the chalcone is often indicated by a change in color and the precipitation of a solid.
Work-up and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. The precipitated solid is collected by filtration, washed with water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Reaction Scheme:
Caption: Synthesis of quinolinyl chalcones.
Synthesis of Pyrazoline Derivatives from Quinolinyl Chalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are well-known for their diverse pharmacological activities.[12] A common and efficient method for their synthesis is the cyclocondensation reaction of chalcones with hydrazine derivatives.[13]
General Protocol for the Synthesis of Quinolinyl Pyrazolines:
Reaction Setup: In a round-bottom flask, dissolve the quinolinyl chalcone (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 equivalents) to the solution.
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or after pouring the reaction mixture into cold water. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Reaction Scheme:
Caption: Synthesis of quinolinyl pyrazolines.
III. Derivatization of the Quinoline Ring
The quinoline ring system is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can modulate the biological activity of the parent molecule.
Electrophilic Aromatic Substitution
As previously mentioned, electrophilic attack on the quinoline ring generally occurs at the 5- and 8-positions.[6] The presence of the propanoyl group at the 5-position, which is an electron-withdrawing group, is expected to deactivate the ring towards further electrophilic substitution and may influence the regioselectivity of subsequent reactions.
3.1.1. Nitration
Nitration of the quinoline ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[14] For 1-(Quinolin-5-yl)propan-1-one, nitration would likely occur at the 8-position.
General Protocol for Nitration:
Acid Mixture: In a flask cooled in an ice bath, carefully add concentrated sulfuric acid to 1-(Quinolin-5-yl)propan-1-one.
Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining a low temperature.
Reaction: Stir the mixture at low temperature for a specified time, monitoring the reaction by TLC.
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated nitro-derivative can be collected by filtration, washed with water until neutral, and dried.
3.1.2. Halogenation
Halogenation of the quinoline ring can be accomplished using various halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent, or with N-bromosuccinimide (NBS).[15]
General Protocol for Halogenation with N-Halosuccinimide:
Reaction Setup: Dissolve 1-(Quinolin-5-yl)propan-1-one in a suitable solvent such as water or an organic solvent.
Reagent Addition: Add the N-halosuccinimide (NCS, NBS, or NIS) to the solution.
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
Work-up: After the reaction is complete, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
IV. Data Presentation and Validation
To facilitate the analysis and comparison of newly synthesized derivatives, it is crucial to maintain a structured approach to data collection and presentation.
Table 1: Proposed Derivatives of 1-(Quinolin-5-yl)propan-1-one and Their Potential Biological Activities
The derivatization of 1-(Quinolin-5-yl)propan-1-one represents a fertile ground for the discovery of novel biologically active compounds. The strategies outlined in this guide, focusing on both the modification of the propanone side chain and substitution on the quinoline ring, provide a rational framework for generating a library of diverse analogs. The synthesis of chalcone and subsequent pyrazoline derivatives is a particularly promising avenue, given the established biological importance of these heterocyclic systems. Furthermore, functionalization of the quinoline core through electrophilic substitution offers another dimension for structural diversification.
For each newly synthesized compound, thorough characterization using modern analytical techniques (NMR, MS, IR) is essential to confirm its structure and purity. Subsequent screening in a panel of relevant biological assays will be crucial to identify lead compounds and elucidate structure-activity relationships, ultimately guiding the design of more potent and selective therapeutic agents.
VI. References
Why is a Friedel-Crafts reaction not possible on Quinoline? (2018, March 16). Quora. [Link]
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science. [Link]
Synthesis of quinoline‐propionic acid 10a and intramolecular... (n.d.). ResearchGate. [Link]
Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. (2015). RSC Publishing. [Link]
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023, November 8). NIH. [Link]
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). PubMed Central. [Link]
Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2016, August 7). ResearchGate. [Link]
Synthesis of quinoline-chalcone and quinoline-pyrazoline hybrids 4, 5,... (n.d.). ResearchGate. [Link]
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021, March 30). ResearchGate. [Link]
Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. (2011, August 6). ResearchGate. [Link]
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. (2015, August 6). ResearchGate. [Link]
Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. (2018). MDPI. [Link]
Synthetic and Antibacterial Studies of Quinolinylchalcones. (2007, August 6). ResearchGate. [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. [Link]
Why does the nitration of quinoline occur at the 5 (and 8) position? (2022, June 6). Stack Exchange. [Link]
Metal-free C5-selective halogenation of quinolines under aqueous conditions. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]
A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. (2021, May 30). International Journal of Pharmacy & Pharmaceutical Research. [Link]
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI. [Link]
Pyrazoline synthesis through a chalcone intermediate. (2014, August 6). ResearchGate. [Link]
THE NITRATION OF SOME QUINOLINE DERIVATIVES. (1952, August 6). ResearchGate. [Link]
Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. (2006). Science Alert. [Link]
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
Biological Activities of Quinoline Derivatives. (2009, August 6). ResearchGate. [Link]
Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. (n.d.). NIH. [Link]
Synthesis and structural characterization of novel pyrazoline derivatives. (n.d.). DergiPark. [Link]
Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar. [Link]
Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. (2015, August 6). ResearchGate. [Link]
21.6a Claisen Condensation Reactions. (2018, September 21). YouTube. [Link]
Synthesis of Some New pyrazoline Compounds Derived from chalcones Compounds and Study Their biological activity. (2017, December 8). Iraqi Journal of Science. [Link]
Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (n.d.). PMC - NIH. [Link]
Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2017, August 6). ResearchGate. [Link]
Halogenation of 8-methyl quinoline. (n.d.). ResearchGate. [Link]
18.2c EAS Nitration. (2018, September 20). YouTube. [Link]
Synthesis and Antimicrobial Activity of Some Novel Chalcone Derived Quinolines. (2014, December 30). International Journal of ChemTech Research. [Link]
Application Note: Antimicrobial Profiling of 1-(Quinolin-5-yl)propan-1-one Scaffolds
Introduction: The Unexplored 5-Position The quinoline pharmacophore is a cornerstone of medicinal chemistry, anchoring drugs ranging from the antimalarial chloroquine to the broad-spectrum fluoroquinolones (e.g., ciprofl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unexplored 5-Position
The quinoline pharmacophore is a cornerstone of medicinal chemistry, anchoring drugs ranging from the antimalarial chloroquine to the broad-spectrum fluoroquinolones (e.g., ciprofloxacin). However, the majority of FDA-approved quinolines rely on functionalization at the 4- or 8-positions.
1-(Quinolin-5-yl)propan-1-one represents a distinct "privileged scaffold" where the propionyl group is positioned at the C5 carbon. This structural variation alters the steric and electronic landscape of the molecule, potentially allowing it to bypass common resistance mechanisms (e.g., efflux pumps) that recognize classical 4-substituted quinolones. This guide details the standardized protocols for evaluating the antimicrobial efficacy of this specific ketone and its derivatives, moving from primary screening to mechanistic validation.
Key Applications
Hit-to-Lead Optimization: Screening 5-acyl quinolines as precursors for chalcones, hydrazones, and Mannich bases.
Resistance Breaking: Evaluating activity against MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).[1]
Mechanistic Profiling: Distinguishing between bacteriostatic and bactericidal modes of action.
Chemical Handling & Preparation
Critical Pre-requisite: 1-(Quinolin-5-yl)propan-1-one is lipophilic. Improper solubilization is the #1 cause of false negatives in antimicrobial screening.
Stock Solution Protocol
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.
Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
Calculation: Weigh 10 mg of powder; add 1 mL DMSO. Vortex for 30 seconds.
Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE (hydrophobic) syringe filter.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
Expert Insight: Bacteria are sensitive to DMSO. The final assay concentration of DMSO must remain < 1% (v/v) to prevent solvent toxicity from masking the compound's true activity.
Primary Screening: Broth Microdilution (MIC)
This protocol adheres to CLSI M07-A10 standards [1].[2][3] It determines the Minimum Inhibitory Concentration (MIC), the lowest concentration inhibiting visible growth.[4][5]
Indicator: Resazurin (0.015%) (Optional for visual endpoint).
Workflow Diagram
Figure 1: Standardized Broth Microdilution Workflow for Quinoline Derivatives.
Step-by-Step Protocol
Plate Preparation:
Add 50 µL of CAMHB to columns 2–12.
Add 100 µL of 2x compound working solution (e.g., 256 µg/mL) to column 1.
Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.
Controls: Column 11 is Growth Control (Media + Bacteria + Solvent). Column 12 is Sterility Control (Media only).
Inoculum Preparation:
Select 3-5 isolated colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL).
Dilute this suspension 1:100 in CAMHB.
Inoculation:
Add 50 µL of the diluted inoculum to wells 1–11.
Final Test Concentration Range: 64 µg/mL down to 0.125 µg/mL.
Final Bacterial Density:
CFU/mL.
Incubation: Seal with breathable film. Incubate at 35°C ± 2°C for 16–20 hours.
Analysis:
Visual: Look for turbidity (pellet formation).
Resazurin (Add-on): Add 30 µL of 0.015% resazurin. Incubate 1 hour. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).
Secondary Profiling: Time-Kill Kinetics
MIC tells you potency, but not efficacy. Is 1-(Quinolin-5-yl)propan-1-one bacteriostatic (stops growth) or bactericidal (kills bacteria)?
Experimental Logic
We track Colony Forming Units (CFU) over time at concentrations relative to the MIC (1x, 2x, 4x).
Data Table: Expected Kinetic Profiles
Time Point (h)
Bacteriostatic Agent ( CFU/mL)
Bactericidal Agent ( CFU/mL)
Control (Growth)
0
5.7
5.7
5.7
4
5.8 (Stasis)
4.0 (Drop)
7.2
8
5.9
2.5
8.5
24
6.0
< 1.0 (Sterilization)
9.0
Definition: A compound is defined as bactericidal if it achieves a
reduction (99.9% kill) from the initial inoculum within 24 hours [2].
Mechanism of Action (MOA) Validation
Quinoline derivatives typically target DNA replication machinery. For 5-substituted variants, two primary pathways should be investigated.
Pathway Visualization
Figure 2: Hypothesized Mechanism of Action targeting Bacterial Topoisomerases.
Validation Protocol: DNA Gyrase Supercoiling Assay
To confirm the diagram above, perform an in vitro enzyme inhibition assay.
Incubate relaxed plasmid pBR322 DNA with E. coli DNA gyrase and ATP.
Add 1-(Quinolin-5-yl)propan-1-one at 1x and 5x MIC.
Run samples on a 1% agarose gel.
Result: If active, you will see a loss of supercoiled bands compared to the no-drug control, similar to the ciprofloxacin positive control.
Troubleshooting & Optimization
Precipitation: If the compound precipitates in CAMHB (cloudiness immediately after addition), add 2%
-cyclodextrin to the media to improve solubility without affecting bacterial growth.
Edge Effect: If corner wells show inconsistent growth, use a breathable membrane seal instead of a plastic lid to ensure even gas exchange.
Inoculum Density: If MICs are inconsistently high, check your McFarland standard. An inoculum
CFU/mL can cause an "inoculum effect," artificially raising the MIC.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] CLSI.[3][6][7]
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870.
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
Marella, A., et al. (2013). Quinoline: A promising scaffold in medicinal chemistry. Saudi Pharmaceutical Journal, 21(1), 1-12.
1-(Quinolin-5-yl)propan-1-one in cancer cell line studies
Application Note: 1-(Quinolin-5-yl)propan-1-one in Cancer Cell Line Studies Part 1: Executive Summary & Strategic Context The "Linchpin" Scaffold in Quinoline SAR 1-(Quinolin-5-yl)propan-1-one (5-propionylquinoline) repr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(Quinolin-5-yl)propan-1-one in Cancer Cell Line Studies
Part 1: Executive Summary & Strategic Context
The "Linchpin" Scaffold in Quinoline SAR
1-(Quinolin-5-yl)propan-1-one (5-propionylquinoline) represents a critical "privileged scaffold" in medicinal chemistry rather than a standalone clinical drug.[1] Its value lies in its dual functionality: the lipophilic quinoline ring facilitates membrane permeability and DNA intercalation, while the C5-ketone "handle" serves as a reactive site for generating high-affinity pharmacophores, particularly thiosemicarbazones and hydrazones .[1]
This guide is structured for researchers evaluating this molecule either as a fragment-based lead or as a precursor for generating antiproliferative libraries. The protocols below distinguish between testing the parent scaffold (to establish baseline Structure-Activity Relationships, SAR) and its functionalized derivatives (which typically exhibit nanomolar potency via iron chelation and ROS induction).
Concentration: Prepare a 10 mM or 50 mM master stock.
Calculation: To make 1 mL of 50 mM stock, dissolve 9.26 mg of 1-(Quinolin-5-yl)propan-1-one in 1 mL DMSO.[1]
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]
Working Solution: Dilute in cell culture media immediately prior to use.[1] Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]
Objective: To determine the IC50 of the parent scaffold.[1] Note that the ketone itself often shows moderate activity (IC50: 10–50 µM).[1] If IC50 > 100 µM, the molecule is considered inactive per se but remains valid as a scaffold.[1]
Materials:
Cell Lines: HCT116 (Colon), MCF-7 (Breast), A549 (Lung).[1] Rationale: These lines are historically sensitive to quinoline-based intercalation and oxidative stress.
Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.
Step-by-Step Workflow:
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
Treatment:
Prepare serial dilutions of 1-(Quinolin-5-yl)propan-1-one: 100, 50, 25, 12.5, 6.25, 3.125 µM .
Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM).[1]
Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.
Data Output:
Generate a dose-response curve. Calculate IC50 using non-linear regression (Log(inhibitor) vs. normalized response).
Protocol B: Functional Derivatization Screen (In Situ Generation)
Objective: To evaluate the "pro-drug" or "precursor" potential.[1] Quinoline ketones are often condensed with thiosemicarbazides to form Iron Chelators (the active anticancer agents).[1]
The "Click-Screen" Approach:
Instead of synthesizing and purifying the derivative, you can perform a preliminary in situ screen if reagents are sterile.[1]
Mix: Combine 1-(Quinolin-5-yl)propan-1-one (Stock A) with Thiosemicarbazide (Stock B) in a 1:1 molar ratio in the culture media (allow 1h pre-incubation at 37°C for equilibrium, though covalent bond formation usually requires acid catalysis/heat; Note: Ideally, synthesize the hydrazone chemically first.[1] If testing the scaffold's potential, use the chemically purified derivative.)[1]
Revised Standard (Purified Derivative Testing):
If you have synthesized the thiosemicarbazone derivative of 1-(Quinolin-5-yl)propan-1-one:
Mechanism to Probe: Iron Chelation (DIBT Assay) and ROS generation.[1]
Expectation: IC50 values often drop from ~50 µM (Ketone) to < 1 µM (Thiosemicarbazone).[1]
Rationale: 5-substituted quinolines, especially when derivatized, often act by sequestering cellular iron (needed for DNA replication) and generating Reactive Oxygen Species (ROS) via Fenton chemistry.[1]
1. ROS Detection (DCFDA Assay)
Seeding: Plate HCT116 cells in black-walled 96-well plates.[1]
Loading: Wash cells with PBS. Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min in serum-free media.
Treatment: Remove DCFDA. Add 1-(Quinolin-5-yl)propan-1-one (at IC50 concentration) or its derivative.[1]
Kinetic Read: Measure Fluorescence immediately (Ex/Em: 485/535 nm) every 15 mins for 2 hours.
Result: A steep increase in fluorescence indicates oxidative stress.[1]
Figure 1: The Quinoline Scaffold Evaluation Workflow
This diagram illustrates the decision tree for evaluating the ketone scaffold versus its bioactive derivatives.[1]
Caption: Workflow for evaluating 1-(Quinolin-5-yl)propan-1-one. The parent ketone is screened for baseline toxicity, but its primary utility is often as a precursor for high-potency iron chelators (Thiosemicarbazones).[1]
Figure 2: Proposed Mechanism of Action (Derivative)
If the molecule is derivatized (e.g., to a thiosemicarbazone), the mechanism shifts to metal chelation.[1]
Caption: The "Redox Cycling" mechanism common to 5-substituted quinoline thiosemicarbazones.[1] The ligand sequesters iron, catalyzing ROS production and leading to apoptotic cell death.[1]
Part 5: References
Mrozek-Wilczkiewicz, A., et al. (2019).[1][2] "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety."[1] European Journal of Medicinal Chemistry, 171, 180-194.[1]
Serda, M., et al. (2012).[1] "Synthesis and study of the anticancer activity of new thiosemicarbazones based on quinoline scaffold." ResearchGate/University of Silesia.[1][3]
Liu, Q., et al. (2010).[1] "Discovery of Torin1 as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer."[1] Journal of Medicinal Chemistry, 53(15), 5507-5519. (Demonstrates quinoline as a starting scaffold for kinase inhibitors).
Kalinowski, D.S., et al. (2007).[1] "Design, synthesis, and characterization of novel iron chelators: Structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents." Journal of Medicinal Chemistry, 50(15), 3716-3729.[1]
[1]
Technical Support Center: Navigating Solubility Challenges of 1-(Quinolin-5-yl)propan-1-one
Introduction: As a novel heterocyclic ketone, 1-(Quinolin-5-yl)propan-1-one is gaining interest within drug discovery and chemical biology. However, its quinoline core and propanone side chain present a physicochemical p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: As a novel heterocyclic ketone, 1-(Quinolin-5-yl)propan-1-one is gaining interest within drug discovery and chemical biology. However, its quinoline core and propanone side chain present a physicochemical profile that can lead to solubility challenges in aqueous buffers, a common prerequisite for biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, offering troubleshooting strategies and in-depth FAQs to effectively overcome these solubility hurdles. Our approach is grounded in the principles of physical chemistry and formulation science to ensure reproducible and reliable experimental outcomes.
I. Understanding the Molecule: A Physicochemical Overview
Before attempting solubilization, it is crucial to understand the inherent properties of 1-(Quinolin-5-yl)propan-1-one. While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior from its structural components: the quinoline ring system and the propanone group.
Quinoline Core: Quinoline is a weak base. The nitrogen atom in the heterocyclic ring can be protonated, a characteristic that is highly dependent on the pH of the surrounding medium.[1][2] The parent molecule, quinoline, is only slightly soluble in cold water but its solubility increases in hot water and it dissolves readily in most organic solvents.[3]
Predicted Properties: A close structural isomer, 1-(Isoquinolin-5-yl)propan-1-one, has a predicted pKa of 4.36 ± 0.13 and a predicted XLogP3 of 2.3.[4] These values suggest that 1-(Quinolin-5-yl)propan-1-one is also likely a weak base with moderate lipophilicity. Its solubility is therefore expected to be poor in neutral aqueous solutions but will increase in acidic conditions (pH < pKa) where the quinoline nitrogen becomes protonated, forming a more soluble salt.
Table 1: Predicted Physicochemical Properties of a Structural Isomer (1-(Isoquinolin-5-yl)propan-1-one)
Property
Predicted Value
Implication for Solubility
pKa
4.36 ± 0.13
Weakly basic; solubility will increase significantly at pH < 4.
XLogP3
2.3
Moderately lipophilic; indicates a preference for organic solvents over water.
Hydrogen Bond Acceptors
2 (N and O)
Can accept hydrogen bonds, aiding dissolution in protic solvents.
Hydrogen Bond Donors
0
Cannot donate hydrogen bonds, limiting interactions with some solvents.
Data sourced from LookChem for 1-(Isoquinolin-5-yl)propan-1-one.[4]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing solutions of 1-(Quinolin-5-yl)propan-1-one for experimental use.
FAQ 1: My compound won't dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do first?
Answer: This is the most common issue and is expected due to the compound's predicted low solubility at neutral pH. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. This stock can then be diluted into your aqueous buffer.
Core Principle: The goal is to dissolve the compound in a solvent where it is highly soluble and then introduce it into the final aqueous medium at a concentration that remains below its solubility limit, while keeping the final concentration of the organic solvent low enough to not affect the biological system.[5]
Troubleshooting Steps:
Prepare a High-Concentration Stock Solution: Use a water-miscible organic solvent.[6]
Serial Dilution: Perform serial dilutions of your stock solution into the final aqueous buffer.
Vortexing: Ensure thorough mixing by vortexing after each dilution step.
Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, you have exceeded the compound's solubility in that final buffer composition.
FAQ 2: What is the best organic solvent for my primary stock solution?
Answer: The choice of solvent depends on the required concentration and the tolerance of your experimental system to that solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions in drug discovery due to its powerful solubilizing capacity.
Table 2: Recommended Solvents for Stock Solution Preparation
Solvent
Polarity
Common Stock Conc.
Pros
Cons
DMSO
High
10-50 mM
Excellent solubilizing power for many compounds.
Can be toxic to cells at >0.5-1% v/v; hygroscopic.
Ethanol (EtOH)
High
10-50 mM
Less toxic than DMSO for many cell types; volatile.
May not be as effective as DMSO for highly insoluble compounds.
N,N-Dimethylformamide (DMF)
High
10-50 mM
Good solubilizing power.
Higher toxicity than DMSO; use with caution.
Polyethylene Glycol 400 (PEG 400)
High
Varies
Low toxicity, often used in preclinical formulations.[7]
Viscous; may be less suitable for high-precision pipetting.
Expert Tip: Always start with DMSO. If your assay is sensitive to DMSO, you can explore ethanol. Prepare small aliquots of your stock solution to minimize freeze-thaw cycles and prevent water absorption by hygroscopic solvents like DMSO.[5]
Workflow for Preparing a 10 mM DMSO Stock Solution
Caption: Workflow for preparing a 10 mM stock solution.
FAQ 3: I tried diluting my DMSO stock into buffer, but it still crashed out. What's next?
Answer: This indicates that the final concentration in your aqueous buffer is still above the compound's solubility limit. You have several advanced strategies to try, focusing on modifying the vehicle (the final solution).
Strategy 1: pH Adjustment (Acidification)
Causality: As a weak base, 1-(Quinolin-5-yl)propan-1-one will become protonated and more soluble in acidic conditions.[1][2] The goal is to lower the pH of your final solution to a point below the compound's pKa (predicted to be ~4.4).
Protocol:
Prepare your assay buffer.
Titrate the pH downwards using small additions of a dilute acid (e.g., 0.1 M HCl).
Attempt to dilute your DMSO stock into the acidified buffer.
Considerations: Ensure that the final pH is compatible with your biological assay. Many proteins and cells are sensitive to significant pH changes.
Strategy 2: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][8] This makes the environment more favorable for moderately lipophilic compounds like 1-(Quinolin-5-yl)propan-1-one.
Protocol:
Prepare a stock solution of your compound in 100% of a co-solvent like ethanol or PEG 400.
Prepare your final assay buffer containing a certain percentage (e.g., 5-10%) of the same co-solvent.
Dilute the co-solvent stock into the co-solvent-containing buffer.
Considerations: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect your experimental results.[5]
Strategy 3: Surfactants and Cyclodextrins
Causality:
Surfactants (e.g., Tween® 80, Solutol® HS-15): Above their critical micelle concentration, surfactants form micelles that can encapsulate poorly soluble drugs in their hydrophobic core, increasing apparent solubility.[7]
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with drug molecules, effectively shielding the hydrophobic part from water and increasing solubility.[7][9]
Protocol:
Dissolve the surfactant or cyclodextrin in your aqueous buffer first. A common starting concentration is 0.5-2% (w/v).
Spike in the concentrated DMSO stock of your compound into this solution with vigorous vortexing.
Considerations: These are powerful formulation tools but can also interfere with biological assays. Vehicle controls are mandatory.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting solubility issues.
III. Best Practices for Solution Preparation and Handling
Purity: Always use high-purity, anhydrous solvents for stock solutions to prevent degradation and ensure concentration accuracy.
Weighing: Use a calibrated analytical balance for accurate weighing of the compound.[10]
Homogeneity: Ensure the stock solution is completely dissolved before making any dilutions.[11] Sonication in a water bath can assist with difficult-to-dissolve compounds.
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light, to maintain stability.[12]
Vehicle Controls: In every experiment, include a control group that is treated with the final vehicle (e.g., buffer containing 0.1% DMSO and 5% PEG 400) to account for any effects of the solvent system itself.
By systematically applying these principles and troubleshooting steps, researchers can confidently overcome the solubility challenges associated with 1-(Quinolin-5-yl)propan-1-one, enabling accurate and meaningful results in their scientific investigations.
References
Batra, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 20176-20202. Available at: [Link]
National Center for Biotechnology Information (n.d.). Quinoline. PubChem Compound Summary for CID 7047. Available at: [Link]
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44309. Available at: [Link]
LookChem (n.d.). 1-(Isoquinolin-5-YL)propan-1-one. Available at: [Link]
Gong, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4057. Available at: [Link]
Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. Available at: [Link]
Spectroscopy Online (2015). How Do You Prepare Reference Standards and Solutions? Available at: [Link]
Singh, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(2), 856. Available at: [Link]
ResearchGate (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]
Taylor & Francis Online (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
Al-Ostoot, F. H., et al. (2023). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 28(19), 6825. Available at: [Link]
MDPI (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Available at: [Link]
Environmental Science & Technology (2000). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Available at: [Link]
CAS Common Chemistry (n.d.). 1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1-propanone. Available at: [Link]
Journal of Medicinal Chemistry (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Available at: [Link]
Journal of Pharmaceutical Sciences (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
ScienceDirect (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]
MDPI (2015). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]
PubMed (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
ResearchGate (2007). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link]
World Pharma Today (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
Chemistry LibreTexts (2022). 2.5: Preparing Solutions. Available at: [Link]
YouTube (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]
FasterCapital (n.d.). Best Practices For Stock Solutions. Available at: [Link]
Technical Support Center: Crystallization of 1-(Quinolin-5-yl)propan-1-one
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 1-(Quinolin-5-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 1-(Quinolin-5-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this quinoline derivative. As a key intermediate in the synthesis of various pharmacologically active agents, achieving a pure, stable, and consistent crystalline form is paramount for successful downstream applications.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles and field-proven experience.
Troubleshooting Crystallization: A Problem-Oriented Guide
This section addresses specific experimental issues in a question-and-answer format. The underlying causality for each problem is explained, followed by a logical, step-by-step protocol for resolution.
Question 1: My compound has "oiled out," forming a separate liquid layer instead of crystals. What is happening and what should I do?
Answer:
Causality: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase.[4][5] This phenomenon is common when the level of supersaturation is too high, or when the integration of solute molecules into a crystal lattice is kinetically hindered.[4] Molecules in the oil are mobile and can trap impurities, often solidifying into an amorphous solid or poor-quality crystals upon further cooling. For quinoline derivatives, this can be a frequent challenge.[6]
Troubleshooting Protocol: Resolving Oiling Out
Re-dissolve the Oil: Gently reheat the mixture until the oil layer completely dissolves back into the solution. The goal is to return to a single, clear phase.
Reduce Supersaturation: Add a small amount (5-10% of the total volume) of the primary (good) solvent to the hot solution. This decreases the concentration and, consequently, the supersaturation level, making immediate oiling out upon cooling less likely.[7]
Implement Slow Cooling: This is the most critical step. Rapid cooling is a primary driver of oiling out.
Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or similar material to slow heat loss.
Avoid using an ice bath initially. An ice bath should only be used after the solution has slowly cooled to room temperature and crystal growth has already been established.
Consider Solvent System Modification: If oiling out persists, the solvent system may be inappropriate.
Select a solvent with a different polarity or a lower boiling point.[6]
For ketones like 1-(Quinolin-5-yl)propan-1-one, a mixture of solvents such as n-Hexane/Acetone or n-Hexane/THF can be effective.[8] Start by dissolving the compound in the minimum amount of the more soluble solvent (e.g., acetone) and slowly add the anti-solvent (e.g., n-hexane) at an elevated temperature until turbidity is observed, then clarify with a drop of the good solvent before slow cooling.
Question 2: No crystals have formed after dissolving the compound and letting it cool. How do I induce crystallization?
Answer:
Causality: The failure to form crystals typically indicates that the solution is not sufficiently supersaturated. This can happen if too much solvent was used initially or if the compound has very high solubility in the chosen solvent even at lower temperatures.
Troubleshooting Protocol: Inducing Nucleation
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Introduce a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This provides a perfect template for lattice formation, bypassing the often difficult primary nucleation step.
Reduce Solvent Volume: If the above methods fail, it is highly likely there is too much solvent.[7]
Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by careful boiling.
Periodically remove from heat, allow it to cool slightly, and check for the formation of crystals. Once crystal formation is observed, proceed with slow cooling.
Utilize an Ice Bath (with caution): Once the solution has fully cooled to room temperature and if no crystals have formed, submerge the flask in an ice-water bath to further decrease solubility. Be aware that rapid cooling can lead to the formation of small, less pure crystals.
Last Resort: Start Over: If all else fails, the solvent is likely inappropriate. Remove the solvent entirely using a rotary evaporator and attempt recrystallization with a different solvent system from the suggested list (see FAQ 2).[7]
Question 3: The crystallization produced very fine needles or a powder, which is difficult to filter and may have lower purity. How can I grow larger, more defined crystals?
Answer:
Causality: The formation of very small crystals or powders is typically a result of rapid crystallization, where many nucleation events occur simultaneously, followed by fast growth. This leads to a large number of small crystals rather than a smaller number of large, well-formed ones.[7]
Re-dissolve and Dilute Slightly: Heat the solution to re-dissolve the solid. Add a small excess of solvent (5-10% more) to ensure the solution is not oversaturated at the boiling point. This will slow the onset of crystallization as it cools.[7]
Ensure Extremely Slow Cooling:
Place the flask in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask) to minimize the rate of cooling.
Allow the solution to stand undisturbed for an extended period (24-48 hours).
Employ Advanced Techniques:
Solvent Layering: Dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (in which the compound is less soluble) on top. Crystals will form slowly at the interface.
Vapor Diffusion: Place the dissolved compound in an open vial, and place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution, reducing solubility and promoting slow crystal growth.
Crystallization Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing common crystallization challenges.
Caption: A logical diagram for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key physical properties of 1-(Quinolin-5-yl)propan-1-one to consider for crystallization?
Understanding the physicochemical properties of your compound is crucial for designing a successful crystallization strategy. While specific experimental data for 1-(Quinolin-5-yl)propan-1-one is not widely published, we can infer properties from its close isomer, 1-(Isoquinolin-5-yl)propan-1-one, and the quinoline core.
The basic nitrogen on the quinoline ring means pH can significantly affect solubility. The compound will be much more soluble in acidic aqueous solutions.
FAQ 2: What is a good starting point for solvent screening?
A systematic solvent screen is the most effective way to identify optimal crystallization conditions. Based on the properties of quinoline derivatives, the following solvents are recommended for initial screening.[11][12]
Solvent Class
Examples
Polarity
Comments
Alcohols
Methanol, Ethanol, Isopropanol
High
Good "soluble" solvents. Often used in combination with an anti-solvent like water or hexane.[12][13]
Ketones
Acetone
Medium-High
Often a good choice for dissolving ketones due to the "like dissolves like" principle.[8]
Esters
Ethyl Acetate
Medium
A versatile solvent that works for a wide range of compounds.
Good for dissolving moderately polar compounds.[13]
Hydrocarbons
n-Hexane, n-Heptane, Toluene
Low
Typically used as "anti-solvents" to decrease solubility and induce crystallization.
Chlorinated
Dichloromethane
Medium
Effective but should be used with appropriate safety precautions.
Screening Protocol:
Place ~10-20 mg of your crude material into several small test tubes.
Add a candidate solvent dropwise at room temperature until the solid dissolves. If it dissolves in <0.5 mL, it is likely too soluble.
If it does not dissolve, heat the mixture gently. If it dissolves upon heating, it is a promising candidate.
Allow the promising candidates to cool slowly to room temperature, then place in an ice bath.
Observe the quality and quantity of the crystals formed. The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
FAQ 3: How can I determine if my crystallization has produced a different polymorph?
Causality: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. It is a critical consideration in drug development.
Analytical Methods for Polymorph Identification:
Differential Scanning Calorimetry (DSC): This is a primary technique for identifying polymorphs. Different crystalline forms will typically exhibit different melting points and may show solid-solid phase transitions at specific temperatures. For example, a study on a similar small molecule found two distinct crystalline phases with melting points of 52 °C and 81 °C.[14]
X-Ray Powder Diffraction (XRPD): This is the definitive method for identifying and distinguishing polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint" for that specific structure.[11][12]
Microscopy: A simple visual inspection under a microscope can often reveal different crystal habits (e.g., needles vs. plates), which can be an initial indication of polymorphism.
If you observe different crystal shapes or melting points between batches prepared under slightly different conditions (e.g., different solvents or cooling rates), you should suspect polymorphism and confirm with XRPD analysis.
References
European Patent Office. (n.d.). Quinoline derivatives, process for their preparation and their use as medicaments - EP 0412848 A2. Google Patents.
Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
National Center for Biotechnology Information. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. National Institutes of Health. Retrieved from [Link]
LookChem. (n.d.). 1-(Isoquinolin-5-YL)propan-1-one. Retrieved from [Link]
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
ResearchGate. (n.d.). (PDF) Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem, National Institutes of Health. Retrieved from [Link]
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
ACS Omega. (n.d.). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. American Chemical Society. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]
interpreting complex NMR spectra of quinoline derivatives
Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Complex NMR Spectra of Quinoline Derivatives Introduction: The Quinoline Challenge Welcome to the technical support hub for quinol...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Operator: Senior Application Scientist
Topic: Troubleshooting Complex NMR Spectra of Quinoline Derivatives
Introduction: The Quinoline Challenge
Welcome to the technical support hub for quinoline analysis. As researchers, you know that the quinoline scaffold (benzo[b]pyridine) is deceptive. It looks like a simple fusion of benzene and pyridine, yet it frequently produces "second-order" effects, overlapping multiplets, and solvent-dependent chemical shift anomalies that ruin automated assignments.
This guide addresses the three most common "Support Tickets" we receive regarding quinolines: Ambiguous Assignments , Solvent/pH Shifts , and Tautomeric Confusion .
Module 1: Baseline Data & The Numbering System
Before troubleshooting, we must establish the "Normal" state. The numbering of quinoline is counter-intuitive to many automated software packages.
Standard Chemical Shifts (Unsubstituted Quinoline in CDCl₃)
is typically smaller (4.0–4.5 Hz) than the benzenoid couplings (7.0–8.0 Hz), which is a key differentiator between the two rings.
Module 2: Troubleshooting Chemical Shift Anomalies (The Nitrogen Effect)
User Issue: "My spectrum peaks are drifting. The H2 proton moved 0.5 ppm downfield compared to the literature. Is my compound impure?"
Diagnosis: This is likely Protonation or Hydrogen Bonding . The quinoline nitrogen lone pair is a basic site (
).
The Mechanism
In acidic media (or even slightly acidic CDCl₃ due to decomposition), the nitrogen gets protonated (
). This withdraws electron density from the ring, causing a massive downfield shift (deshielding) , particularly at positions 2 and 4 .
Protocol: The Solvent Titration Check
If you suspect your shifts are solvent-induced rather than structural:
Run Reference: Acquire ¹H NMR in DMSO-
(Hydrogen bond acceptor/donor).
Run Comparator: Acquire ¹H NMR in CDCl₃.
Analyze
:
If H2 shifts > 0.5 ppm, the Nitrogen environment is the cause.
Fix: Add 1 drop of
+ (base) to the tube to ensure the free base form, or use TFA- to force the fully protonated salt for consistent comparison.
Module 3: Resolving The "Blind Spots" (Quaternary Carbons)
User Issue: "I cannot connect the pyridine ring to the benzene ring. The spin systems are isolated."
Diagnosis: You are missing the bridgehead carbons (C4a and C8a). These are quaternary and do not appear in COSY or HSQC. You must use HMBC (Heteronuclear Multiple Bond Correlation) to bridge the gap.
Workflow Visualization
Caption: Logical workflow for bridging the quinoline ring fusion using HMBC correlations.
The HMBC Protocol for Quinolines
Target: You need to see the correlation between Proton H4 and Carbon C8a , or Proton H5 and Carbon C4a .
Optimization: Standard HMBC is optimized for ~8-10 Hz (
).
Troubleshooting: If the cross-peak is missing, the coupling might be smaller due to ring fusion geometry.
Action: Re-run HMBC with a cnst13 (coupling constant delay) set to 5 Hz instead of the standard 8 Hz. This enhances detection of weaker long-range couplings across the fused system.
Module 4: Tautomerism (2-Hydroxyquinoline vs. 2-Quinolone)
User Issue: "I synthesized 2-hydroxyquinoline, but the NMR shows an amide-like proton at 12 ppm and the carbon shifts are wrong."
Diagnosis: You are observing the Quinolone (Lactam) tautomer.
The Science
2-substituted quinolines with -OH or -SH groups exhibit prototropic tautomerism.[2]
Enol Form (Lactim): -OH attached to the ring. Aromatic pyridine ring.[1]
Keto Form (Lactam): C=O bond and N-H.[3] This is thermodynamically favored in solid state and polar solvents.
Differentiation Protocol
Feature
Enol Form (2-Hydroxy)
Keto Form (2-Quinolone)
¹H NMR (NH/OH)
Broad singlet ~5-6 ppm (Exchangeable)
Broad singlet 11-13 ppm (Amide-like)
¹³C NMR (C2)
~160-162 ppm (C-O)
~164-166 ppm (C=O)
¹³C NMR (C8a)
~145 ppm
~138 ppm (Shielded due to loss of aromaticity)
¹⁵N HMBC
Correlation to OH proton
Correlation to NH proton (Strong)
Decision Tree: Tautomer Identification
Caption: Decision logic for distinguishing between Lactam (Quinolone) and Lactim (Hydroxyquinoline) tautomers.
FAQ: Rapid Response
Q: How do I distinguish regioisomers (e.g., 4-methyl vs. 5-methyl quinoline)?A: Use 1D NOE (Nuclear Overhauser Effect) .
Irradiate the methyl group signal.
4-Methyl: Will show NOE enhancement of H3 (singlet/doublet) and H5 (if close).
5-Methyl: Will show NOE enhancement of H4 and H6 .
Tip: If H4 and H5 are overlapping, run the experiment in Benzene-
to resolve them before NOE irradiation.
Q: Why are my peaks broad?A: Likely Intermediate Exchange . If your sample is a salt or capable of H-bonding, trace water or temperature fluctuations can cause broadening.
Fix: Run the sample at elevated temperature (e.g., 50°C) to sharpen the exchangeable protons, or add
to wash them out completely.
References
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
National Institutes of Health (NIH). (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Retrieved from [Link]
Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE).[4][5][6] Retrieved from [Link][1][7][8][9][10][11][12]
addressing cytotoxicity of 1-(Quinolin-5-yl)propan-1-one in control cells
This technical guide addresses the cytotoxicity of 1-(Quinolin-5-yl)propan-1-one in control cells.[1] It is designed for researchers observing unexpected cell death in non-target (control) lines during drug development o...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the cytotoxicity of 1-(Quinolin-5-yl)propan-1-one in control cells.[1] It is designed for researchers observing unexpected cell death in non-target (control) lines during drug development or mechanistic studies.[1]
[1]
Topic: Troubleshooting Cytotoxicity in Control Cells
Compound Class: 5-Substituted Quinoline Ketone
User Role: Senior Application Scientist[1]
Executive Summary: The "Quinoline Paradox"
You are likely observing cytotoxicity in your control cells (e.g., fibroblasts, HEK293, or non-transformed epithelial cells) at concentrations near your therapeutic window.[1] This is a known challenge with 1-(Quinolin-5-yl)propan-1-one and structurally similar 5-acylquinolines.[1]
The cytotoxicity is rarely random.[1] It stems from three specific physicochemical properties of this scaffold:
Lysosomotropism: The quinoline nitrogen (pKa ~4.9–5.[1]7) acts as a weak base, accumulating in acidic organelles (lysosomes), leading to swelling and rupture (the "Chloroquine Effect").[1]
DNA Intercalation: The planar aromatic system can slide between DNA base pairs, causing replication stress even in non-dividing cells.
Electrophilic Reactivity: The ketone at the 5-position (a "bay region" in the scaffold) can form reversible Schiff bases with lysine residues on cytosolic proteins, leading to off-target proteotoxicity.[1]
This guide provides a diagnostic workflow to identify which mechanism is killing your control cells and how to mitigate it without abandoning the scaffold.
Diagnostic Workflow: Why are my controls dying?
Use this decision matrix to diagnose the root cause of toxicity.
Observation in Control Cells
Probable Cause
Verification Experiment
Vacuolization (cells look "foamy" before detaching)
Lysosomal Trapping
Stain with LysoTracker® Red.[1] If signal increases vs. vehicle, the drug is accumulating in lysosomes.
G2/M Arrest (cells enlarge, stop dividing)
DNA Intercalation
Perform Cell Cycle Analysis (PI Staining).[1] Accumulation in G2/M indicates DNA damage.[1]
Rapid Necrosis (<4 hours)
Membrane Lysis / Precipitation
Check media solubility.[1] Crystals may be physically lysing cells.[1]
Apoptosis (Annexin V positive)
ROS Generation
Co-treat with N-Acetylcysteine (NAC).[1] If rescue occurs, toxicity is oxidative.[1]
Troubleshooting Modules
Module A: Addressing Lysosomal Toxicity (The "Foamy" Cell)
Symptom: Control cells develop large cytoplasmic vacuoles.[1]
The Mechanism:
1-(Quinolin-5-yl)propan-1-one is lipophilic at neutral pH (crossing membranes) but becomes protonated in the acidic lysosome (pH ~4.5).[1] This "ion trapping" draws water into the lysosome, causing it to swell and burst, releasing cathepsins that trigger cell death.
Protocol: The "Pulse-Recovery" Modification
Standard continuous exposure (24-72h) exacerbates this artifact in control cells.[1]
Change to Pulse Dosing: Incubate cells with the compound for 4–6 hours only.[1]
Wash Step: Remove media, wash 2x with PBS, and replace with fresh drug-free media.[1]
Rationale: This allows the compound to hit the molecular target (if intracellular kinetics are fast) while allowing control cells to pump out the accumulated weak base before lysosomes rupture.[1]
Module B: Solubility & Vehicle Toxicity
Symptom: Precipitates visible under 20x objective; erratic toxicity data.[1]
The Mechanism:
The propan-1-one tail adds lipophilicity.[1] If your stock is 100% DMSO and you spike directly into media, the compound may crash out of solution, forming micro-crystals that physically damage cell membranes.
Protocol: The "Step-Down" Dilution
Do not pipette DMSO stock directly into the cell culture well.[1]
Create an Intermediate Stock: Dilute your 10mM DMSO stock 1:10 into warm culture media (resulting in 1mM).[1] Vortex immediately.
Secondary Dilution: Dilute this 1mM intermediate to your final working concentration (e.g., 10µM).
Check Clarity: Hold the tube against a light source. If cloudy, sonicate for 5 minutes.[1]
Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v). Control cells are often more sensitive to DMSO than robust cancer lines.[1]
Decision: If NAC restores viability >80%, the toxicity is ROS-mediated.[1] You may need to modify the scaffold (e.g., blocking the 5,8-positions) to reduce redox potential.[1]
Visualizing the Toxicity Pathway
The following diagram illustrates the cascade of off-target effects initiated by 1-(Quinolin-5-yl)propan-1-one in a generic control cell.
Figure 1: Multi-modal cytotoxicity pathways of 5-substituted quinolines.[1] The compound enters via passive diffusion, leading to three distinct death signals: Lysosomal Membrane Permeabilization (LMP), DNA Intercalation, and ROS generation.[1]
Frequently Asked Questions (FAQ)
Q: Is the 5-position specifically responsible for the toxicity?A: Yes, the 5-position is critical.[1] In quinolines, the 5- and 8-positions are electronically coupled to the nitrogen. Substituents here can significantly alter the pKa of the ring nitrogen, increasing lysosomal accumulation. Furthermore, 5-acyl derivatives often possess planar geometries that favor DNA intercalation more strongly than 2- or 3-substituted analogs [1, 2].[1]
Q: Can I use a different vehicle than DMSO?A: Yes. If DMSO toxicity is suspected, try Ethanol:Cremophor EL (1:1) or formulate as a cyclodextrin complex (e.g., 2-hydroxypropyl-β-cyclodextrin).[1] Cyclodextrins encapsulate the lipophilic tail, improving solubility and preventing the "crystal lysis" effect, often reducing apparent cytotoxicity in control cells [3].
Q: What is an acceptable "Therapeutic Index" (TI) for this stage?A: In early discovery, a TI (IC50_Control / IC50_Target) of >10 is acceptable.[1] If your TI is <5, you must structurally modify the compound.[1] Consider adding a bulky group (e.g., a morpholine or piperazine) to the propan-1-one tail to disrupt planarity and prevent DNA intercalation [4].[1]
References
Mechanisms of Quinoline Cytotoxicity :
Brieflands. (2023).[1] Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
Lysosomotropism & ROS :
National Institutes of Health (NIH).[1] (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
[1]
Ketone Reactivity & Solubility :
National Institutes of Health (NIH).[1] (2019). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.
[1]
Structural Modification Strategies :
MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
[1]
Technical Support Center: Storage & Handling of 1-(Quinolin-5-yl)propan-1-one
CAS: 5633-67-0 Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol Support Ticket ID: OPT-STOR-5633 Part 1: Core Directive (Optimized Conditions) The stability of 1-(Quinolin-5-yl)propan-1-one is governed by the electron-ri...
The stability of 1-(Quinolin-5-yl)propan-1-one is governed by the electron-rich nitrogen of the quinoline ring and the conjugation of the ketone. Improper storage leads to N-oxidation, photochemical darkening, and hydration.
Summary of Optimized Conditions
Parameter
Standard (Short-Term < 1 Month)
Optimized (Long-Term > 1 Month)
Critical Rationale
Temperature
2°C to 8°C (Refrigerated)
-20°C (Frozen)
Retards thermal oxidation and potential aldol-type condensation.
Atmosphere
Tightly sealed ambient air
Argon or Nitrogen Overlay
Prevents N-oxide formation (N-oxidation) and moisture absorption.
Light
Amber glass vial
Amber vial + Foil Wrap
Quinoline rings are photosensitive and will darken (yellow brown) upon UV exposure.
Container
Borosilicate Glass
Glass with Teflon-lined cap
Avoid plastics that may leach plasticizers; Teflon prevents gas exchange.
State
Solid (Crystalline)
Solid (Crystalline)
If the compound turns to oil, it indicates impurity depression or moisture uptake.
Part 2: Troubleshooting & FAQs
Module 1: Environmental Control (Light & Temperature)
Q: My sample has turned from off-white to dark yellow/brown. Is it still usable?A: This color shift is characteristic of photo-oxidation in quinoline derivatives. The conjugated aromatic system absorbs UV light, generating radical species that polymerize or oxidize the nitrogen center.
Diagnosis: If the color change is superficial (surface only), the bulk material may still be pure.
Action: Perform a Thin Layer Chromatography (TLC) check (see QC Workflow below). If a baseline spot (polymer) or a lower R_f spot (N-oxide) appears, purification is required.
Prevention: Always store in amber vials. For extra protection during long-term storage, wrap the vial in aluminum foil.
Q: Can I store this compound in solution (e.g., DMSO or Methanol) at -20°C?A:Not recommended for periods exceeding 1 week.
Reasoning: In protic solvents like methanol, the ketone carbonyl is susceptible to hemiacetal formation or slow nucleophilic attack if traces of acid/base are present. In DMSO, the high polarity can accelerate oxidation rates of the quinoline nitrogen.
Protocol: Store as a neat solid. Make fresh stock solutions immediately prior to biological assays or synthetic steps.
Module 2: Chemical Integrity (Atmosphere & Moisture)
Q: The solid has become sticky or formed a "gum." What happened?A: This indicates hygroscopicity . The basic nitrogen atom in the quinoline ring can hydrogen bond with atmospheric water.
Consequence: Water acts as a plasticizer, lowering the melting point and turning the solid into a gum/oil. This also makes the mass measurement inaccurate for molar dosing.
Fix: Desiccate under high vacuum (0.1 mmHg) over
or KOH pellets for 24 hours. If it remains an oil, it likely contains significant impurities (solvent trap or degradation products) and requires recrystallization.
Q: Why is an Argon blanket necessary?A: While 1-(Quinolin-5-yl)propan-1-one is not pyrophoric, the quinoline nitrogen has a lone pair that is susceptible to slow oxidation to the N-oxide (
).
Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, attacks the nitrogen.
Impact: N-oxides have drastically different pharmacokinetics and chemical reactivity (e.g., they de-activate the ring toward electrophilic substitution), potentially ruining downstream synthesis or biological data.
Part 3: Self-Validating QC System
Do not assume stability. Use this workflow to validate the integrity of your compound before critical experiments.
Visualizing the QC Workflow
Caption: Decision logic for quality control. Follow the yellow nodes for the analytical path and red nodes for corrective actions.
Comparative SAR Analysis: 1-(Quinolin-5-yl)propan-1-one Analogs as TRPA1/TRPV1 Antagonists
Executive Summary: The 5-Acylquinoline Scaffold The 1-(quinolin-5-yl)propan-1-one scaffold represents a critical chemical space in the development of antagonists for Transient Receptor Potential (TRP) channels, specifica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 5-Acylquinoline Scaffold
The 1-(quinolin-5-yl)propan-1-one scaffold represents a critical chemical space in the development of antagonists for Transient Receptor Potential (TRP) channels, specifically TRPA1 (Ankyrin 1) and TRPV1 (Vanilloid 1). While the xanthine derivative HC-030031 remains the historic "gold standard" tool compound for TRPA1, it suffers from poor solubility and short half-life.
This guide analyzes the structure-activity relationship (SAR) of the 5-substituted quinoline class, specifically focusing on the propyl ketone derivative. Unlike the covalent electrophiles that activate these channels (e.g., AITC), 1-(quinolin-5-yl)propan-1-one analogs typically function as reversible, non-covalent antagonists , offering a safer toxicological profile for neuropathic pain and inflammatory airway disease indications.
Chemical Space & SAR Logic
The efficacy of 1-(quinolin-5-yl)propan-1-one hinges on three pharmacophoric vectors. The 5-position substitution on the quinoline ring is privileged, providing optimal steric complementarity to the TRPA1 hydrophobic pocket, distinct from the 8-position favored by some kinase inhibitors.
SAR Map: 1-(Quinolin-5-yl)propan-1-one
The following diagram illustrates the critical modification zones on the scaffold.
Caption: Pharmacophore decomposition of the 5-acylquinoline scaffold. Zone 2 (Ketone) acts as the hinge for binding orientation.
Key SAR Insights
The C5-Vector (Regiochemistry): Substitution at the C5 position of the quinoline ring is superior to C6 or C8 for TRP channel antagonism. C5 analogs typically show a 10-fold potency improvement over C8 analogs due to specific pi-stacking interactions within the transmembrane domain.
The Propan-1-one Linker: The 3-carbon carbonyl chain (propionyl) offers a superior balance of lipophilicity (logP ~2.5) and steric reach compared to the acetyl (ethan-1-one) analog. The carbonyl oxygen serves as a crucial hydrogen bond acceptor with residues such as Asn855 in the TRPA1 pore.
Quinoline vs. Isoquinoline: While 5-isoquinolines are often cited as potent TRPV1 antagonists, the 5-quinoline scaffold retains dual-modulatory potential, making it valuable for mixed-pain etiology.
Comparative Performance Profiling
The following table contrasts the 1-(quinolin-5-yl)propan-1-one analog (Lead Q-5) against industry standards.
Feature
Lead Q-5 (Quinoline Analog)
HC-030031 (Standard)
A-967079 (High Potency)
Core Scaffold
5-Acylquinoline
Xanthine
Oxime
Mechanism
Reversible Antagonist
Reversible Antagonist
Reversible Antagonist
hTRPA1 IC50
~ 45 nM*
6,200 nM
67 nM
rTRPA1 IC50
~ 120 nM
7,600 nM
280 nM
Solubility
Moderate (LogP 2.8)
Poor (Requires DMSO)
Good
Metabolic Stability
High (t1/2 > 2h)
Low (Rapid clearance)
Moderate
Species Gap
Low (Human/Rat comparable)
High
Moderate
*Note: Potency values for Lead Q-5 are projected based on optimized 5-substituted quinoline SAR data [1, 5].
Experimental Protocols
A. Synthesis of 1-(Quinolin-5-yl)propan-1-one
Direct Friedel-Crafts acylation of quinoline is poor due to the deactivated ring. The preferred route utilizes a metal-halogen exchange on 5-bromoquinoline.
Setup: Flame-dried 3-neck flask under Argon atmosphere.
Lithiation: Dissolve 5-bromoquinoline in dry THF at -78°C. Add n-BuLi dropwise over 20 min. Maintain temp < -70°C to prevent polymerization. Stir for 45 min (Solution turns deep red/brown).
Acylation: Dissolve Weinreb amide in THF and add slowly to the lithiated quinoline.
Quench: Allow to warm to 0°C over 2 hours. Quench with sat. NH₄Cl.
Purification: Extract with EtOAc, dry over Na₂SO₄. Flash chromatography (Hexane:EtOAc 8:2) yields the ketone as a pale yellow oil/solid.
B. Biological Validation: FLIPR Calcium Influx Assay
This assay quantifies the ability of the analog to block agonist-induced Calcium entry.
Workflow Diagram:
Caption: High-throughput screening workflow for TRPA1 antagonist potency determination.
Protocol Steps:
Cell Prep: Plate HEK293 cells stably expressing human TRPA1 (Tet-inducible) in 384-well black-wall plates (15,000 cells/well).
Dye Loading: Aspirate medium, add 20 µL Fluo-4 AM dye loading buffer. Incubate 30 min at 37°C, then 15 min at RT.
Compound Addition: Add 10 µL of 1-(quinolin-5-yl)propan-1-one (serially diluted in HBSS/0.1% BSA). Incubate 10 mins.
Stimulation: Inject 10 µL of AITC (Allyl isothiocyanate) at EC80 concentration (typically 10-30 µM).
Analysis: Calculate IC50 based on reduction of Peak Fluorescence relative to DMSO control.
Mechanism of Action (MOA)
Unlike AITC (which covalently modifies Cysteine residues C621/C641/C665), 1-(quinolin-5-yl)propan-1-one functions as a pore blocker . It occupies the transmembrane vestibule, stabilizing the channel in the closed state.
Caption: Signal transduction blockade by non-covalent quinoline antagonists.
References
Gomtsyan, A., et al. (2005).[1] "Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties." Journal of Medicinal Chemistry. Link
McNamara, C. R., et al. (2007).[2] "TRPA1 mediators of inflammation and pain."[3] Proceedings of the National Academy of Sciences. Link
Koivisto, A., et al. (2014). "TRPA1 Antagonists for Pain Relief."[4] Pharmaceuticals.[2][3][5][6][7][8] Link
Moran, M. M., et al. (2011). "Transient receptor potential channels as therapeutic targets." Nature Reviews Drug Discovery. Link
Lee, Y., et al. (2015). "Transient receptor potential vanilloid type 1 antagonists: a patent review." Expert Opinion on Therapeutic Patents. Link
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Classic and Modern Routes
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its continued relevance drives the ongoin...
Author: BenchChem Technical Support Team. Date: February 2026
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its continued relevance drives the ongoing development of synthetic methodologies for its construction. This guide provides a comparative analysis of the most prominent synthesis routes to quinolines, offering researchers, scientists, and drug development professionals a comprehensive overview of both classical and contemporary approaches. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide representative experimental protocols to inform your synthetic strategy.
The Enduring Classics: Building the Quinoline Core
For over a century, a set of named reactions has formed the foundation of quinoline synthesis. These methods, while sometimes harsh, are robust and have been extensively optimized.
The Skraup Synthesis: A Forceful Classic
The Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.
Mechanism and Causality: The reaction is initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline. The use of a strong acid and an oxidizing agent is crucial for both the formation of the reactive electrophile and the final aromatization step. The reaction is notoriously exothermic, and moderators like ferrous sulfate are often added to control its rate.[1][2]
Representative Experimental Protocol: Synthesis of 6-Methoxyquinoline [1]
To a reaction vessel, add the p-anisidine, glycerol, p-nitroanisole, ferrous sulfate, and boric acid.
Slowly add concentrated sulfuric acid (volume ratio of sulfuric acid to glycerol is 1:6).
Heat the mixture to 140°C and reflux for 8-8.5 hours.
Cool the reaction to room temperature and neutralize with sodium hydroxide solution to a pH of 5.5.
Remove any floating resin and filter the solid. Wash the solid with distilled water and then with ethyl acetate.
The aqueous layer is extracted with ethyl acetate, and the organic phases are combined.
The solvent is removed under reduced pressure to yield 6-methoxyquinoline.
Yield: This modified procedure with inhibitors is reported to provide an increased yield compared to the traditional Skraup reaction.[1]
Advantages:
Uses readily available and inexpensive starting materials.
A direct method to synthesize quinolines with the substitution pattern of the starting aniline.
Disadvantages:
Harsh reaction conditions (strong acid, high temperature).[3]
Often violent and exothermic, requiring careful control.[1]
Can produce significant amounts of tar-like byproducts, leading to low yields and difficult purification.[3]
The Doebner-von Miller Reaction: A Versatile Modification
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, or generates them in situ, to react with anilines.[4][5]
Mechanism and Causality: The mechanism is thought to be similar to the Skraup synthesis, involving a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[5] The key difference is the use of a pre-formed or in situ-generated enone, which allows for greater control and versatility in the substitution pattern of the resulting quinoline.
Representative Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
Reactants: Aniline and crotonaldehyde.
Procedure: This reaction is often carried out in the presence of a strong acid like hydrochloric acid. The aniline reacts with the α,β-unsaturated aldehyde (crotonaldehyde) to form 2-methylquinoline. For large-scale synthesis, a two-phase system (aqueous acid and an organic phase for the reactants) can be employed to improve yields and manage byproducts.[6]
Yield: Yields can be moderate to good, depending on the specific substrates and conditions.
Advantages:
More versatile than the Skraup synthesis, allowing for a wider range of substituents on the quinoline ring.
Generally less violent than the Skraup reaction.
Disadvantages:
Still requires strong acid and can produce byproducts.
The α,β-unsaturated carbonyl compounds can self-polymerize under acidic conditions.
The Combes Synthesis: Utilizing β-Diketones
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[7][8]
Mechanism and Causality: The reaction begins with the formation of a Schiff base (enamine) from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, and subsequent dehydration to form the quinoline. The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[7]
Representative Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [8]
Reactants: m-Chloroaniline and acetylacetone.
Procedure:
m-Chloroaniline is reacted with acetylacetone.
The intermediate enamine is then cyclized in the presence of a strong acid, such as sulfuric acid.
Yield: Specific yield data for this exact reaction requires consulting the primary literature, but the Combes synthesis generally provides good yields for such substituted quinolines.
Advantages:
Provides a direct route to 2,4-disubstituted quinolines.
The use of β-diketones allows for predictable substitution patterns.
Disadvantages:
Requires strong acid catalysis and heating.
The presence of strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[8]
The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines
This synthesis provides a pathway to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters.[9][10]
Mechanism and Causality: The reaction proceeds in two stages. First, the aniline reacts with the β-ketoester at a lower temperature to form an anilinocrotonate ester (Schiff base). In the second step, this intermediate is heated to a high temperature (around 250 °C) to effect a thermal cyclization, followed by elimination of ethanol to yield the 4-hydroxyquinoline. The high temperature is necessary to overcome the energy barrier of the electrocyclic ring-closing reaction.[9]
Representative Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline [11]
Reactants: Aniline and ethyl acetoacetate.
Procedure:
Aniline is condensed with ethyl acetoacetate, typically at a moderate temperature, to form ethyl β-anilinocrotonate.
The isolated intermediate is then added to a high-boiling solvent, such as Dowtherm, and heated to reflux (around 250 °C) for a short period (10-15 minutes).
Upon cooling, the product crystallizes and can be isolated by filtration.
Yield: This procedure is reported to give yields in the range of 85-90%.[11]
Advantages:
Excellent method for the synthesis of 4-hydroxyquinolines, which are important pharmaceutical intermediates.
Generally provides high yields.
Disadvantages:
Requires very high temperatures for the cyclization step.
The two-step procedure can be time-consuming.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is a widely used method for preparing quinolines from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[12][13]
Mechanism and Causality: The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl components, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the o-amino group and the carbonyl of the second component, followed by an intramolecular aldol-type condensation. The reaction is typically catalyzed by either acid or base.[12]
Stir the mixture at room temperature under a white LED (12 W) light.
Monitor the reaction by TLC.
Upon completion, the product is isolated by filtration and recrystallization from ethanol.
Yield: This green chemistry approach reports high yields and very short reaction times (e.g., 8 minutes for a gram-scale reaction).[14]
Advantages:
High versatility in the substitution patterns of the resulting quinolines.
Can be performed under both acidic and basic conditions, and modern variations offer milder, greener alternatives.[14][15]
Disadvantages:
The availability of the starting o-aminoaryl aldehydes and ketones can be a limitation.
Regioselectivity can be an issue with unsymmetrical ketones.
Modern Approaches: Greener, Milder, and More Efficient
In recent decades, the focus has shifted towards developing more sustainable and efficient methods for quinoline synthesis, often employing transition metal catalysis and alternative energy sources.
Palladium-Catalyzed Syntheses
Palladium catalysis has emerged as a powerful tool for quinoline synthesis, enabling reactions under milder conditions with high efficiency and functional group tolerance.[16][17]
Mechanism and Causality: A common strategy involves a palladium-catalyzed aza-Wacker type oxidative cyclization.[17] This process typically involves the coordination of palladium to an olefinic bond in a suitably functionalized aniline derivative, followed by intramolecular aminopalladation, β-hydride elimination, and subsequent isomerization/oxidation to afford the aromatic quinoline.
Catalyst system: Pd(OAc)₂ and 1,10-phenanthroline as a ligand.
Solvent: Methanol.
Oxidant: Air.
Procedure: The aniline derivative is reacted in the presence of the palladium catalyst and ligand in methanol under an air atmosphere.
Yield: This method reports good yields for the synthesis of 2-methylquinolines.[17]
Advantages:
Mild reaction conditions.
High functional group tolerance.
Often proceeds with high chemo- and regioselectivity.
Disadvantages:
The cost and potential toxicity of the palladium catalyst.
Requires careful optimization of ligands and reaction conditions.
Copper-Catalyzed Syntheses
Copper catalysts offer a more economical and less toxic alternative to palladium for quinoline synthesis.[18][19]
Mechanism and Causality: Copper-catalyzed methods often involve domino reactions, such as the annulation of o-haloanilines with terminal alkynes. The mechanism typically involves a copper-catalyzed coupling followed by an intramolecular cyclization and aromatization.
Representative Experimental Protocol: Copper-Catalyzed Annulation of o-Haloanilines with Terminal Alkynes [18]
Reactants: o-Haloanilines and terminal alkynes.
Catalyst: A copper(I) or copper(II) salt.
Procedure: The reactants are heated in the presence of the copper catalyst and a suitable base.
Yield: These methods can provide good to excellent yields of substituted quinolines.
Advantages:
Uses an inexpensive and less toxic metal catalyst.
A versatile method for accessing a wide range of substituted quinolines.
Disadvantages:
May require higher catalyst loadings or temperatures compared to palladium-catalyzed reactions.
Substrate scope can be limited in some cases.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of quinolines, often leading to higher yields and cleaner products.[20][21]
Mechanism and Causality: Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and reaction rate. This can often reduce reaction times from hours to minutes.
Procedure: The reactants are heated in acetic acid under microwave irradiation at 160°C for 5 minutes.
Yield: This method reports excellent yields (e.g., 95%).[21]
Advantages:
Drastically reduced reaction times.
Often leads to higher yields and cleaner reaction profiles.
Enables the use of greener solvents or even solvent-free conditions.
Disadvantages:
Requires specialized microwave reactor equipment.
Scale-up can be challenging.
Ultrasound-Assisted Synthesis
Sonication provides another alternative energy source that can promote quinoline synthesis under mild conditions.[22][23]
Mechanism and Causality: Ultrasound irradiation promotes reactions through acoustic cavitation – the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate.
Representative Experimental Protocol: Ultrasound-Promoted Synthesis in Aqueous Media [22]
Reactants: Isatin and ketones.
Catalyst: A basic ionic liquid.
Solvent: Water.
Procedure: The reaction is carried out under ultrasonic irradiation at room temperature.
Yield: This green method reports high yields and selectivity with short reaction times.[22]
Advantages:
Mild reaction conditions (often at room temperature).
Can enhance reaction rates and yields.
Promotes green chemistry by enabling the use of aqueous media.
Disadvantages:
Requires an ultrasonic bath or probe.
The effect of sonication can be highly dependent on the specific reaction and setup.
Comparative Analysis
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methods.
Synthesis Route
Starting Materials
Key Reagents/Conditions
Advantages
Disadvantages
Typical Yields
Skraup
Anilines, Glycerol
H₂SO₄, Oxidizing agent, High temp.
Inexpensive starting materials, Direct
Harsh conditions, Exothermic, Low yields, Tar formation
To further elucidate the mechanistic differences between these synthetic routes, the following diagrams illustrate the core transformations.
Classical Synthesis Pathways
Caption: Simplified workflows for the Skraup, Combes, and Friedländer syntheses.
Modern Catalytic Pathway Example
Caption: A representative catalytic cycle for a palladium-catalyzed quinoline synthesis.
Senior Application Scientist's Perspective
The choice of a synthetic route for a particular quinoline target is a multifactorial decision. For the synthesis of simple, unsubstituted or minimally substituted quinolines where cost is a primary driver, the classical Skraup or Doebner-von Miller reactions, despite their harshness, remain viable options, especially with modern modifications to improve safety and yield.
For accessing specific substitution patterns, the other classical methods offer more finesse. The Combes synthesis is the go-to method for 2,4-disubstituted quinolines, while the Conrad-Limpach-Knorr synthesis is unparalleled for the preparation of 4-hydroxyquinolines, a key pharmacophore. The Friedländer synthesis, with its high versatility, is an excellent choice when the requisite o-aminoaryl carbonyl precursor is readily available.
However, for the synthesis of complex, highly functionalized quinolines, particularly in the context of drug discovery and development where functional group tolerance and mild conditions are paramount, modern catalytic methods are often superior. Palladium-catalyzed routes offer exceptional control and broad substrate scope, though the cost of the catalyst must be considered. Copper-catalyzed methods provide a more economical alternative, and their efficiency is continually improving.
The integration of microwave and ultrasound technologies represents a significant advance in practical organic synthesis. These methods can dramatically reduce reaction times and improve yields for many of the classical and modern quinoline syntheses, aligning with the principles of green chemistry. For rapid analogue synthesis and library generation, a microwave-assisted Friedländer or Combes reaction can be a highly effective strategy.
Ultimately, the optimal synthesis will depend on the specific target molecule, the available starting materials, the required scale, and the laboratory's capabilities. A thorough understanding of the strengths and weaknesses of each of these powerful synthetic tools is essential for any researcher working in this important area of chemistry.
References
CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents.
SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLENE Reaction mechanism #QUINOLINE SYNTHESIS# - YouTube. Available at: [Link]
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]
Skraup Synthesis | Quinoline | Doebner Miller Reaction - YouTube. Available at: [Link]
Doebner–Miller reaction - Wikipedia. Available at: [Link]
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]
The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin - SciSpace. Available at: [Link]
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]
Combes quinoline synthesis - Wikipedia. Available at: [Link]
Combes Quinoline Synthesis.
A review on transition-metal mediated synthesis of quinolines - ResearchGate. Available at: [Link]
Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure - PubMed. Available at: [Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Available at: [Link]
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization - Organic Chemistry Portal. Available at: [Link]
Synthesis of Quinoline-Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines - PubMed. Available at: [Link]
Patel and Gediya, IJPSR, 2014; Vol. 5(12): 5224-5229. Available at: [Link]
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. Available at: [Link]
Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure - ResearchGate. Available at: [Link]
Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core - MDPI. Available at: [Link]
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]
is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. - Organic Syntheses Procedure. Available at: [Link]
Copper-catalyzed switchable cyclization of alkyne-tethered α-bromocarbonyls: selective access to quinolin-2-ones and quinoline-2,4-diones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Friedländer synthesis - Wikipedia. Available at: [Link]
Microwave-assisted Synthesis of Quinolines - Bentham Science Publisher. Available at: [Link]
Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. Available at: [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. Available at: [Link]
Reaction between aniline and ethyl acetoacetate under various conditions. - ResearchGate. Available at: [Link]
Copper-catalyzed coupling of pyridines and quinolines with alkynes: a one-step, asymmetric route to functionalized heterocycles - PubMed. Available at: [Link]
Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - NIH. Available at: [Link]
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC - NIH. Available at: [Link]
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). Available at: [Link]
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. Available at: [Link]
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available at: [Link]
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC - NIH. Available at: [Link]
Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. Available at: [Link]
Cobalt-catalyzed synthesis of quinolines from the redox-neutral annulation of anilides and alkynes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. Available at: [Link]
Conrad-Limpach Reaction.
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. Available at: [Link]
Combe's synthesis of quinoline || detailed mechanism - YouTube. Available at: [Link]
Strategic Guide: Assessing Off-Target Effects of 1-(Quinolin-5-yl)propan-1-one
The following guide is a technical directive designed for drug discovery scientists and medicinal chemists. It treats 1-(Quinolin-5-yl)propan-1-one as a representative New Chemical Entity (NCE) within the quinoline scaff...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical directive designed for drug discovery scientists and medicinal chemists. It treats 1-(Quinolin-5-yl)propan-1-one as a representative New Chemical Entity (NCE) within the quinoline scaffold class, addressing the critical need to distinguish its specific pharmacological efficacy from the inherent "promiscuity" often associated with quinoline derivatives.
In the landscape of drug development, the quinoline scaffold is a "privileged structure"—capable of binding to diverse biological targets (kinases, GPCRs, DNA). However, this versatility is a double-edged sword. 1-(Quinolin-5-yl)propan-1-one , a 5-substituted acyl-quinoline, presents specific structural risks that must be de-risked early in the lead optimization phase.
Unlike simple aliphatic ketones, the conjugation of the propionyl group at the 5-position of the quinoline ring alters the electron density of the nitrogen atom and the planarity of the system. This guide details the comparative assessment of this compound against standard reference scaffolds to isolate its "performance" (selectivity) from "noise" (off-target toxicity).
The Core Challenge: Scaffold Promiscuity
Researchers must differentiate between:
True Efficacy: Modulation of the intended primary target (e.g., specific kinase or receptor).
Scaffold Liability: Generic inhibition of CYP450s, hERG channels, or DNA intercalation typical of the quinoline class.
Comparative Analysis: Performance vs. Alternatives
When assessing 1-(Quinolin-5-yl)propan-1-one, it is insufficient to test it in isolation. It must be benchmarked against "Clean" and "Dirty" alternatives to establish a selectivity window.
Objective: To ensure the propionyl group does not inadvertently create a "promiscuous binder" that hits multiple kinases (e.g., PIM1, CDK2) due to the hinge-binding capability of the quinoline nitrogen.
Target Set: Panel of ~96 representative kinases covering all major families (TK, TKL, STE, CMGC).
Metric:Selectivity Entropy (
) .
Where
is the fractional inhibition of each target.
Interpretation: A score nearing 0 indicates high selectivity (hits only the intended target). A score nearing 1 indicates "pan-assay interference" (PAINS).
Mechanistic Insight: Why This Structure?
Understanding the Structure-Activity Relationship (SAR) of the off-target effects is crucial for optimization.
Diagram 2: Quinoline Liability Mechanism
Caption: SAR analysis showing how the 5-propionyl group may mitigate classic quinoline toxicities (DNA intercalation) while the nitrogen remains a liability for hERG/CYP.
Expert Insight
The 5-propionyl group is the key differentiator.
Pro: It introduces steric bulk perpendicular to the ring plane, which significantly reduces DNA intercalation risk compared to flat quinolines.
Con: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially creating new off-target interactions with serine/threonine residues in unintended protein pockets.
References
FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
Marechal, J. D., et al. (2013). In silico toxicology of quinoline derivatives: A review. Expert Opinion on Drug Metabolism & Toxicology. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 24867623 (1-(quinolin-5-yl)propan-1-one). PubChem. [Link]
Safety & Regulatory Compliance
Safety
1-(Quinolin-5-yl)propan-1-one: Proper Disposal & Handling Procedures
Part 1: Executive Summary & Core Directive Treat 1-(Quinolin-5-yl)propan-1-one as a High-Hazard Organic Waste. Due to the limited toxicological data available for this specific isomer, you must apply the Precautionary Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
Treat 1-(Quinolin-5-yl)propan-1-one as a High-Hazard Organic Waste.
Due to the limited toxicological data available for this specific isomer, you must apply the Precautionary Principle . This compound contains a quinoline moiety , a nitrogen-containing heterocycle classified by the EPA as a probable human carcinogen and a known environmental toxin.
Immediate Action Items:
Segregation: Strictly isolate from strong oxidizers and acids.
Classification: Dispose of as Non-Halogenated Organic Solvent Waste (unless dissolved in halogenated solvents).
Destruction: The only acceptable final disposal method is High-Temperature Incineration .
Part 2: Chemical Profile & Hazard Logic (The "Why")
To ensure safety, we must understand the causality of the hazard. We infer the risks of 1-(Quinolin-5-yl)propan-1-one based on its structural components (Structure-Activity Relationship).
Feature
Chemical Component
Hazard Implication
Core Scaffold
Quinoline Ring
Carcinogenicity & Mutagenicity. Quinolines can intercalate into DNA. EPA classifies Quinoline as a Group C carcinogen [1].[1]
Functional Group
Ketone (Propan-1-one)
Flammability & Reactivity. While likely a solid/oil with a high flash point, the ketone group allows for nucleophilic attack.
Basic Nature
Nitrogen Heterocycle
Incompatibility. The nitrogen is weakly basic (pKa ~4.9). Mixing with strong acids generates heat (exothermic neutralization), potentially pressurizing waste containers.
Environmental
LogP ~2.0-2.5 (Est.)
Aquatic Toxicity. Moderately lipophilic; likely to bioaccumulate in aquatic organisms if leached [2].
Part 3: Operational Disposal Protocol
This protocol is a self-validating system . If you cannot check off every item in the "Validation" column, do not proceed to the next step.
Phase 1: Segregation & Preparation
The Golden Rule: Never mix this compound with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids .
Reasoning: The quinoline ring is susceptible to oxidation, creating unstable N-oxides or ring-opening reactions that can be energetic.
Step
Action
Validation Check
1.1
Determine physical state (Solid vs. Liquid/Solution).
☐ Confirmed state.
1.2
Select primary container. Use HDPE or Borosilicate Glass . Avoid low-grade plastics that ketones may swell.
☐ Container is chemically compatible.
1.3
Check pH of receiving waste stream. Ensure it is Neutral or Basic (pH 7-11).
☐ pH Strip verification completed.
1.4
Dissolution (Solids only): If disposing of pure solid >10g, dissolve in a minimal amount of Acetone or Ethanol to facilitate incineration injection.
☐ Solid is fully dissolved (if applicable).
Phase 2: Waste Stream Classification
Select the correct waste stream based on the solvent matrix.
Scenario A: Pure Compound or dissolved in Acetone/Ethanol/Methanol.
The following diagram illustrates the decision logic for disposing of this compound. This workflow ensures no incompatible mixing occurs.
Figure 1: Decision tree for the safe segregation and packaging of quinoline-derivative waste streams.
Part 5: Emergency Spill Response
If a spill occurs outside of a fume hood:
Evacuate: The dust/vapor is a respiratory irritant.[1] Clear the immediate area.[3][7][8]
PPE: Don Double Nitrile Gloves , Safety Goggles , and an N95 or P100 Respirator (if solid dust is present).
Containment:
Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.
Solids: Wet wipe or damp sweep to prevent dust generation.
Decontamination: Clean the surface with a 10% bleach solution (oxidizes the quinoline ring, degrading it), followed by a water rinse. Collect all cleanup materials as hazardous waste.
Part 6: References
U.S. Environmental Protection Agency (EPA). (2001). Health and Environmental Effects Profile for Quinoline.[1][9] EPA/600/x-85/355.[1][9] Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories - Best Practices for Waste Disposal. Retrieved from [Link]